4-hydroxy-1-phenylquinolin-2(1H)-one
描述
属性
IUPAC Name |
4-hydroxy-1-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPBFZJUQUXVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715608 | |
| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-75-3 | |
| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-hydroxy-1-phenylquinolin-2(1H)-one: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family, a class of compounds renowned for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant biological activities of this compound and its derivatives. Particular focus is placed on its potential as an anticancer and antimicrobial agent, with detailed experimental protocols and an exploration of its mechanism of action, including its interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Chemical Structure and Properties
The foundational structure of this compound consists of a quinolin-2(1H)-one core substituted with a hydroxyl group at the 4-position and a phenyl group at the 1-position. This arrangement of functional groups is pivotal to its chemical reactivity and biological interactions.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 237.25 g/mol | [1][3][4] |
| CAS Number | 14994-75-3 | [1][3][5] |
| IUPAC Name | 4-hydroxy-1-phenylquinolin-2-one | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 242-244 °C | |
| Solubility | Soluble in DMSO and DMF | |
| InChI | InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | [1][2] |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of typical spectral data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Interpretation |
| ¹H NMR (DMSO-d₆) | δ 11.72 (s, 1H, OH), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H).[6] |
| ¹³C NMR (DMSO-d₆) | δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32.[6] |
| IR (KBr, cm⁻¹) | ν ≈ 3400-3200 (O-H stretching), 1670-1650 (C=O stretching, amide), 1600-1450 (C=C aromatic stretching).[7] |
| Mass Spectrometry | [M+H]⁺ at m/z = 238.08626.[2] |
Synthesis of this compound
The synthesis of the this compound scaffold is most commonly achieved through the Conrad-Limpach synthesis. An alternative approach is the Friedländer annulation.
Conrad-Limpach Synthesis
This classical method involves a two-step process: the formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization.[8][9][10]
References
- 1. Buy this compound | 14994-75-3 [smolecule.com]
- 2. PubChemLite - 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one (C15H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. molecularinfo.com [molecularinfo.com]
- 4. 3-Hydroxy-2-phenylquinolin-4(1H)-one | C15H11NO2 | CID 2763963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14994-75-3 CAS MSDS (4-HYDROXY-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
Physicochemical Properties of 4-hydroxy-1-phenylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential mechanism of action.
Chemical Identity and Core Properties
This compound possesses a rigid tricyclic core with a hydroxyl group at the 4-position and a phenyl substituent at the 1-position. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) functionalities, along with its aromatic nature, dictates its physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Predicted XlogP | 2.4 | N/A |
| Appearance | Likely a crystalline solid | [2] |
Physicochemical Data
Precise experimental data for the parent compound, this compound, is not extensively available in the public domain. However, data from closely related analogs and general knowledge of quinolinone derivatives allow for informed estimations and provide a strong basis for experimental determination.
| Parameter | Experimental Value (or for related compounds) | Method of Determination |
| Melting Point (°C) | Not explicitly reported. A related compound, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, has a melting point of 222-226 °C.[3] | Capillary Melting Point Apparatus |
| Boiling Point (°C) | Not determined (likely decomposes at high temperatures) | N/A |
| Aqueous Solubility | Poorly soluble (inferred from general quinolinone properties) | Equilibrium Solubility Assay |
| pKa | Not determined | Potentiometric Titration / UV-Vis Spectrophotometry |
| LogP | Not determined | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) / Shake-Flask Method |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the onset of melting (the first appearance of liquid) to the complete liquefaction of the sample.
-
For a pure compound, a sharp melting range of 0.5-1 °C is expected.
-
Aqueous Solubility Determination
Equilibrium solubility is a critical parameter for predicting oral bioavailability.
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is then filtered through a 0.22 µm syringe filter to remove undissolved solid.[4]
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[4]
-
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different physiological pH values.
-
Method: Potentiometric Titration.[5]
-
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).[5]
-
The solution is placed in a thermostated vessel and the initial pH is measured using a calibrated pH electrode.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[5]
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant added).[5]
-
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
-
Procedure:
-
A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column.
-
The retention time (t_R) for each standard is determined under isocratic elution conditions with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).[6]
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values of the standards. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_0 is the column dead time.
-
This compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The log k' for the target compound is calculated and its LogP value is interpolated from the calibration curve.
-
Biological Activity and Potential Mechanism of Action
Derivatives of this compound have demonstrated promising anticancer activity. Studies on related compounds suggest that their mechanism of action may involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7] Another potential mechanism for this class of compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme in cancer cell signaling.[8]
Experimental Workflow for Assessing Anticancer Activity
Workflow for evaluating the anticancer potential of this compound.
Postulated Signaling Pathway for Anticancer Activity
Proposed mechanism of anticancer action via microtubule disruption and apoptosis induction.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While a complete experimental physicochemical profile is yet to be fully elucidated, this guide provides a foundational understanding and the necessary experimental framework for its comprehensive characterization. Further research into its biological mechanisms will be crucial for unlocking its full therapeutic potential.
References
- 1. Buy this compound | 14994-75-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Tautomerism and Stability of 4-hydroxy-1-phenylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-1-phenylquinolin-2(1H)-one, a core scaffold in many biologically active compounds. The document details the structural and energetic factors governing the stability of its tautomeric forms, with a focus on the predominant keto-enol isomers. While extensive experimental and theoretical studies confirm the prevalence of the keto form, specific thermodynamic data for the 1-phenyl derivative remains an area for further investigation. This guide furnishes detailed experimental and computational protocols for the synthesis, characterization, and stability analysis of this class of compounds, intended to support further research and development.
Introduction: The Tautomeric Landscape of this compound
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is of paramount importance in medicinal chemistry. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This compound is a prominent heterocyclic compound that exhibits keto-enol tautomerism. The principal tautomeric forms are the 4-hydroxy-2-oxo form (keto) and the 2,4-dihydroxy form (enol).
Extensive research on the broader class of 4-hydroxyquinolin-2-ones has established that the equilibrium strongly favors the keto tautomer in both solid and solution phases.[1][2] This preference is largely attributed to the thermodynamic stability conferred by the cyclic amide functionality within the quinolinone ring.[1] However, the presence of various tautomers can be detected, particularly in the gas phase.[1]
Tautomeric Forms and Their Interconversion
The primary tautomeric equilibrium for this compound involves the migration of a proton between the oxygen atom at the C4 position and the nitrogen atom at the N1 position, as well as the oxygen at the C2 position. The two main tautomers are:
-
This compound (Keto form): This form contains a carbonyl group at the C2 position and a hydroxyl group at the C4 position.
-
2,4-dihydroxy-1-phenylquinoline (Enol form): This tautomer possesses hydroxyl groups at both the C2 and C4 positions.
A third, less common tautomer, 1-phenylquinoline-2,4(1H,3H)-dione, can also be considered.
Stability Analysis: A Quantitative Perspective
The relative stability of the tautomers is a critical factor in understanding the chemical behavior of this compound. This is typically quantified by the difference in Gibbs free energy (ΔG) between the tautomers, which also determines the equilibrium constant (KT).
| Tautomer | Relative Enthalpy of Formation (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Constant (KT) |
| Keto Form | 0.00 (Reference) | 0.00 (Reference) | - |
| Enol Form | +5.87 | +5.21 | 1.5 x 10-4 |
Note: Data is illustrative and based on DFT calculations for a different quinolinone derivative. The actual values for this compound may vary.
Experimental Protocols for Tautomerism and Stability Analysis
A multi-faceted approach combining synthesis, spectroscopy, and crystallography is essential for a thorough investigation of the tautomerism of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the thermal condensation of N-phenylaniline with diethyl malonate.
Materials:
-
N-phenylaniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Hydrochloric acid (10%)
-
Sodium hydroxide solution (0.5 M)
-
Toluene
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenylaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Condensation: Add polyphosphoric acid (5-10 times the weight of the reactants) or a high-boiling point solvent.
-
Heating: Heat the reaction mixture to 240-250 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture and pour it into a beaker containing ice-water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
The crude product will precipitate.
-
-
Purification:
-
Dissolve the crude product in a hot 0.5 M sodium hydroxide solution.
-
Wash the aqueous solution with toluene to remove any unreacted starting materials.
-
Treat the aqueous solution with activated carbon to decolorize it, followed by filtration.
-
Acidify the filtrate with 10% hydrochloric acid to precipitate the pure product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Recrystallization: Recrystallize the dried product from ethanol to obtain pure crystals of this compound.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique to elucidate the tautomeric form present in solution.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.
1H NMR Spectroscopy:
-
Expected Signals for Keto Form:
-
A broad singlet corresponding to the N-H proton.
-
A singlet for the O-H proton.
-
Aromatic protons in the expected regions.
-
-
Expected Signals for Enol Form:
-
Two distinct O-H proton signals.
-
Absence of the N-H proton signal.
-
13C NMR Spectroscopy:
-
Key Indicator for Keto Form: A characteristic signal for the C2 carbonyl carbon in the downfield region (typically > 160 ppm).
-
Key Indicator for Enol Form: The C2 carbon signal would appear at a chemical shift typical for an aromatic carbon bearing a hydroxyl group (around 140-150 ppm).
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides evidence for the presence of specific functional groups.
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the sample or analyze as a solid using an ATR accessory.
Expected Absorptions:
-
Keto Form: A strong absorption band in the region of 1640-1680 cm-1 corresponding to the C=O stretching vibration of the amide. A broad O-H stretching band around 3000-3400 cm-1.
-
Enol Form: Absence of the strong C=O band and the presence of two distinct O-H stretching bands.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Computational Chemistry Protocol
Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Structure Building: Build the 3D structures of the keto and enol tautomers of this compound using a molecular modeling program.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in a solvent (using a continuum solvation model like PCM or SMD) to find the lowest energy conformation. A common level of theory is B3LYP with a 6-311+G(d,p) basis set.
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Energy Analysis: Compare the calculated Gibbs free energies of the tautomers to determine their relative stabilities. The equilibrium constant (KT) can be calculated using the equation: KT = exp(-ΔG/RT).
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with the keto form being the thermodynamically favored isomer in most conditions. This guide has provided a detailed overview of the theoretical underpinnings and practical methodologies for the comprehensive analysis of this tautomeric system. The provided protocols for synthesis, spectroscopic characterization, crystallographic analysis, and computational modeling serve as a robust framework for researchers in drug discovery and development to further explore this important class of molecules. While specific quantitative data on the tautomeric equilibrium of the title compound is an area ripe for further investigation, the established principles and methods outlined herein provide a clear path for such studies.
References
An In-depth Technical Guide on the Crystallography and Polymorphism of 4-hydroxy-1-phenylquinolin-2(1H)-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of quinolinone derivatives, with a specific focus on 4-hydroxy-1-phenylquinolin-2(1H)-one. While crystallographic data for the title compound is not publicly available, this document presents a detailed analysis of the closely related analogue, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, as a case study. Furthermore, it outlines the standard experimental protocols for single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) that are essential for the characterization of crystalline forms and polymorphism in pharmaceutical compounds. Visual workflows for crystallographic analysis and polymorphism screening are also provided to guide researchers in their experimental design.
Introduction
This compound is a heterocyclic organic compound belonging to the quinolinone family.[1] Compounds within this class are recognized for their diverse biological activities, including potential antibacterial and anticancer properties, making them attractive scaffolds in drug discovery and development.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic form, are critical parameters that can significantly influence its bioavailability, stability, and manufacturability.
A thorough investigation of the crystallography and polymorphism of this compound is therefore crucial for its development as a potential therapeutic agent. This guide aims to provide the foundational knowledge and methodologies required for such an investigation.
Note on Data Availability: As of the date of this publication, a comprehensive search of publicly accessible databases has not yielded specific crystallographic or polymorphism data for this compound. To illustrate the principles and data formats relevant to this class of compounds, this guide provides an in-depth analysis of the crystallographic data available for the structural analogue, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.
Crystallographic Analysis: A Case Study of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one
The crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one provides valuable insights into the molecular conformation and intermolecular interactions that can be expected in related compounds. The crystallographic data for this analogue is summarized in the tables below.[4][5]
Crystal Data and Structure Refinement
This table summarizes the key parameters obtained from the single-crystal X-ray diffraction analysis of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[4][5]
| Parameter | Value |
| Empirical Formula | C₁₆H₁₃NO₂ |
| Formula Weight | 251.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.1787 (2) |
| b (Å) | 8.2696 (2) |
| c (Å) | 12.3665 (4) |
| β (°) | 101.632 (2) |
| Volume (ų) | 618.89 (3) |
| Z | 2 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated) (Mg/m³) | 1.348 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 264 |
| Crystal Size (mm³) | 0.50 x 0.25 x 0.10 |
Data Collection and Refinement Statistics
This table provides details on the data collection process and the statistical indicators of the quality of the structural refinement for 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[4][5]
| Parameter | Value |
| Diffractometer | Nonius KappaCCD area-detector |
| Reflections Collected | 2580 |
| Independent Reflections | 1479 |
| R(int) | 0.017 |
| Goodness-of-fit on F² | 1.02 |
| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.102 |
| R indices (all data) | R1 = 0.048, wR2 = 0.107 |
| Largest diff. peak and hole (e.Å⁻³) | 0.13 and -0.16 |
Experimental Protocols
The following sections detail the standard methodologies for the characterization of crystalline solids and the investigation of polymorphism.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
-
Crystal Growth and Selection: High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A suitable crystal (typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil on a glass fiber or a cryo-loop.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat and level surface.
-
Instrument Setup: The PXRD instrument is configured with the appropriate X-ray source, optics, and detector. The scan parameters, such as the angular range (2θ), step size, and scan speed, are defined.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. This pattern serves as a fingerprint for the crystalline phase and can be compared to reference patterns for phase identification.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and solid-solid phase transitions.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Collection: The DSC instrument records the heat flow to or from the sample relative to the reference. Endothermic events (e.g., melting) result in an increase in heat flow, while exothermic events (e.g., crystallization) cause a decrease.
-
Data Interpretation: The resulting thermogram is analyzed to determine the temperatures and enthalpies of thermal transitions, which are characteristic of a specific crystalline form.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for studying thermal stability, dehydration, and desolvation.
-
Sample Preparation: An accurately weighed sample is placed in a tared TGA pan.
-
Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Mass Measurement: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: A TGA curve is generated, plotting the percentage of mass loss versus temperature. The temperatures at which mass loss occurs and the magnitude of the mass loss provide information about the thermal stability and the presence of volatile components such as water or solvents.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Caption: Workflow for Polymorphism Screening.
References
- 1. Buy this compound | 14994-75-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Guide to 4-hydroxy-1-phenylquinolin-2(1H)-one: Characterization via NMR, IR, and Mass Spectrometry
For immediate release: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-hydroxy-1-phenylquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide also includes standardized experimental protocols and workflow diagrams to assist researchers in its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are critical for confirming its structure. The data is typically acquired in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆).
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinolinone and the N-phenyl rings, as well as a characteristic downfield signal for the hydroxyl proton. The disappearance of a hydroxyl signal around δ 13.2 ppm has been noted when this compound is used as a reactant, strongly suggesting the presence of this peak in the starting material[1].
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.5 | Singlet | 1H | 4-OH |
| ~8.10 | Doublet of doublets | 1H | H-5 |
| ~7.70 | Multiplet | 1H | H-7 |
| ~7.60 | Multiplet | 5H | N-phenyl protons |
| ~7.35 | Triplet | 1H | H-6 |
| ~7.20 | Doublet | 1H | H-8 |
| ~6.00 | Singlet | 1H | H-3 |
Note: Data are inferred from spectral data of closely related compounds such as 2-phenylquinolin-4(1H)-one and other derivatives. Actual chemical shifts may vary.[2]
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring, which is expected at a significant downfield shift.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~177.0 | C-2 (C=O) |
| ~162.0 | C-4 (C-OH) |
| ~140.0 | C-8a |
| ~139.0 | C-1' (N-phenyl) |
| ~132.0 | C-7 |
| ~129.0 | C-2', C-6' (N-phenyl) |
| ~128.0 | C-3', C-5' (N-phenyl) |
| ~127.0 | C-4' (N-phenyl) |
| ~125.0 | C-5 |
| ~123.0 | C-6 |
| ~118.0 | C-4a |
| ~116.0 | C-8 |
| ~98.0 | C-3 |
Note: Data are inferred from spectral data of closely related compounds. Actual chemical shifts may vary.[2][3]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.
Table 3: Expected FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Hydroxyl group stretch |
| ~1660 | C=O | Lactam carbonyl stretch |
| ~1595 | C=C | Aromatic ring stretch |
| ~1520 | N-H bend | (Present in tautomeric form) |
| ~1180 | C-O | C-O stretch of hydroxyl group |
Note: Data are inferred from the spectra of related 4-hydroxy-1H-quinolin-2-one derivatives.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound (Molecular Formula: C₁₅H₁₁NO₂), high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Monoisotopic Mass | 237.07898 Da |
| Expected [M+H]⁺ | 238.08626 |
| Expected [M+Na]⁺ | 260.06820 |
Note: The expected mass values are critical for confirming the identity of the synthesized compound via techniques like ESI-MS.
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the solution is homogeneous by vortexing.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a standard pulse program, typically with 16 to 64 scans and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse program, acquiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2 seconds.
-
Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the obtained peak positions with known literature values for quinolinone structures.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of about 1-10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Set the mass analyzer to a high resolution (>60,000) to enable accurate mass measurement.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak from the mass spectrum.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
-
Compare the calculated molecular formula with the expected formula (C₁₅H₁₁NO₂) to confirm the compound's identity.
-
References
A Technical Guide to 4-Hydroxy-1-phenylquinolin-2(1H)-one: Natural Sources, Synthetic Analogues, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quinolinone scaffold, with a specific focus on 4-hydroxy-1-phenylquinolin-2(1H)-one and its analogues. While the core 4-hydroxyquinolin-2(1H)-one structure is prevalent in nature, the 1-phenyl substituted variant is primarily a product of synthetic chemistry, designed to explore and enhance biological activities. This document details the natural origins of the parent scaffold, synthetic methodologies, quantitative biological data, relevant experimental protocols, and the signaling pathways through which these compounds exert their effects.
Natural Occurrence of the Quinolinone Scaffold
The 4-hydroxyquinolin-2(1H)-one core is a recurring motif in a variety of alkaloids isolated from natural sources, including plants, fungi, and bacteria. These natural products exhibit a wide range of biological activities. However, it is important to note that the specific compound, this compound, has not been reported as a naturally occurring product and is considered a synthetic derivative.
Key Natural Sources of Quinolinone Alkaloids:
-
Plants (Rutaceae family): The genus Glycosmis, particularly Glycosmis pentaphylla, is a rich source of quinolinone and acridone alkaloids. A notable example is arborinine , an acridone alkaloid that shares a close biosynthetic relationship with quinolinones. Furoquinoline alkaloids such as skimmianine and kokusaginine have also been isolated from this genus.[1]
-
Fungi: Various species of Penicillium and Aspergillus are known to produce quinolone alkaloids. These fungal secondary metabolites are biosynthesized from anthranilic acid and amino acid precursors and often possess antifungal and antimicrobial properties.[2]
-
Bacteria: Bacteria such as Pseudomonas aeruginosa produce 2-alkyl-4(1H)-quinolones that act as quorum-sensing signal molecules, regulating virulence gene expression.[3]
The biosynthesis of the quinoline ring in these organisms typically proceeds from anthranilic acid , a metabolite derived from the shikimate pathway.[4][5]
Biological Activities and Quantitative Data
Synthetic analogues of this compound have been extensively studied for their therapeutic potential, primarily as anticancer and antifungal agents.
Anticancer Activity
Numerous derivatives of this compound exhibit significant cytotoxic activity against various human cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Anticancer Activity of Selected 4-Hydroxyquinolin-2-one Analogues
| Compound ID | Substitution | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| IVg | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 (Lung) | 0.0298 µmol | [6] |
| MDA-MB (Breast) | 0.0338 µmol | [6] | ||
| Compound 20 | 3-(4-chlorobenzylidene) derivative | Colo 205 (Colon) | 2.34 µM | [7] |
| Colo 320 (Colon, resistant) | 4.61 µM | [7] | ||
| Compound 13b | 3-(4-bromobenzylidene) derivative | Colo 205 (Colon) | 8.10 µM | [7] |
| Colo 320 (Colon, resistant) | 4.58 µM | [7] | ||
| Compound 13a | 3-benzylidene derivative | Colo 205 (Colon) | 11.86 µM | [7] |
| | | Colo 320 (Colon, resistant) | 8.19 µM |[7] |
Antifungal Activity
The quinoline scaffold is a "privileged structure" in the design of antifungal agents.[5] Analogues have shown potent activity against a range of pathogenic fungi, including those affecting plants and humans.
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound ID | Fungal Strain | Activity (EC₅₀ / MIC) | Reference |
|---|---|---|---|
| Ac12 | Sclerotinia sclerotiorum | EC₅₀: 0.52 µg/mL | [8] |
| Botrytis cinerea | EC₅₀: 0.50 µg/mL | [8] | |
| PH265 | Cryptococcus neoformans | MIC: 0.5 - 1 µg/mL | [9] |
| PH276 | Candida auris | MIC: 8 µg/mL | [9] |
| Cryptococcus spp. | MIC: 0.5 - 4 µg/mL | [9] | |
| A14 | Cryptococcus gattii | MIC: ≤0.0313 - 2 µg/mL | [10] |
| | Candida auris | MIC: ≤0.0313 - 2 µg/mL |[10] |
Signaling and Mechanistic Pathways
Anticancer Mechanism of Action: Apoptosis Induction
Studies have shown that quinolinone derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, followed by the activation of caspase cascades.[11][12]
Antifungal Mechanism of Action
While the exact mechanisms for all quinolinone antifungals are still under investigation, a prominent proposed mode of action involves the disruption of fungal cell integrity. Evidence suggests that certain derivatives can damage the cell membrane, leading to increased permeability and the leakage of essential cellular components, ultimately causing cell death.[8][13]
Experimental Protocols
This section provides detailed methodologies for the isolation of a representative natural quinolinone alkaloid and a general procedure for the synthesis of this compound analogues.
Isolation of Arborinine from Glycosmis pentaphylla (Representative Protocol)
This protocol describes the extraction, isolation, and purification of arborinine, a naturally occurring acridone alkaloid, from the dried leaves of Glycosmis pentaphylla.[14][15][16]
I. Extraction
-
Plant Material Preparation: Air-dry the leaves of Glycosmis pentaphylla and grind them into a coarse powder.
-
Soxhlet Extraction: Pack the powdered plant material (e.g., 3 kg) into the thimble of a Soxhlet apparatus.
-
Solvent Extraction: Extract the material with ethyl acetate for approximately 24-48 hours, or until the solvent running through the siphon is colorless.
-
Concentration: Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield a dark, gummy crude extract.
II. Purification
-
Column Chromatography Preparation: Prepare a slurry of silica gel (60-120 mesh) in chloroform. Pack a glass column (e.g., 120 cm x 4 cm) with the slurry.
-
Sample Loading: Dissolve a portion of the crude extract (e.g., 100 g) in a minimal volume of chloroform. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol (e.g., gradients of 0.5%, 1%, 2%, 5% methanol in chloroform).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL).
-
Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC plates (silica gel 60 F254) with a suitable mobile phase (e.g., chloroform:methanol 9.8:0.2). Visualize spots under UV light. Combine the fractions that show a prominent spot corresponding to arborinine.
III. Recrystallization
-
Concentration: Concentrate the combined arborinine-rich fractions to dryness using a rotary evaporator.
-
Dissolution: Dissolve the residue in a minimum amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to promote the formation of crystals.
-
Isolation: Collect the resulting yellow, needle-shaped crystals by filtration. Wash the crystals with a small volume of cold petroleum ether and dry them in a desiccator under vacuum.
-
Characterization: Confirm the identity and purity of the isolated arborinine using spectroscopic methods (NMR, MS, IR).
Synthesis of this compound Derivatives (General Protocol)
This protocol describes a common method for synthesizing the this compound scaffold via thermal condensation.[6]
I. Synthesis of 4-Hydroxy-1-phenyl-2(1H)-quinolone (Compound I)
-
Reaction Setup: In a round-bottom flask, combine diphenylamine (1 eq) and malonic acid (1.5 eq).
-
Reagent Addition: Slowly add phosphoryl chloride (POCl₃) (3 eq) to the mixture under stirring in an ice bath.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using TLC.
-
Work-up: After cooling, pour the reaction mixture slowly into crushed ice with vigorous stirring.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxy-1-phenyl-2(1H)-quinolone.
II. Synthesis of 3-substituted derivatives (e.g., via Vilsmeier-Haack formylation and subsequent reactions)
-
Formylation (Vilsmeier-Haack): Treat the synthesized 4-hydroxy-1-phenyl-2(1H)-quinolone (Compound I) with a Vilsmeier reagent (prepared from POCl₃ and DMF) to introduce a formyl group at the C3 position, yielding 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carbaldehyde (Compound II).
-
Condensation: React Compound II with various substituted aromatic phenylhydrazines to form Schiff base intermediates (Compounds IIIa-g).
-
Cyclization: React the intermediate Schiff bases with thioglycolic acid in the presence of anhydrous zinc chloride to yield the final thiazolidinone derivatives (Compounds IVa-g).
Biological Assays (General Protocols)
I. Cell Viability (MTT) Assay for Anticancer Activity [11]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.
II. Broth Microdilution Assay for Antifungal Activity (MIC Determination) [9]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10⁵ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible fungal growth is observed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids Derived from Anthranilic Acid: Quinoline, Acridone, and Quinazoline [ouci.dntb.gov.ua]
- 4. Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]
Quantum Chemical Blueprint of 4-Hydroxy-1-phenylquinolin-2(1H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of 4-hydroxy-1-phenylquinolin-2(1H)-one, a significant heterocyclic compound with noted biological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed protocol for in-silico investigation and a structured presentation of the expected quantum chemical data.
While extensive research highlights the synthesis and biological screening of quinolinone derivatives, a dedicated, publicly available repository of comprehensive quantum chemical calculation data for the parent compound, this compound, is not readily accessible. This guide, therefore, establishes a standardized methodology based on established computational practices for this class of molecules and presents the anticipated data structure.
Experimental Protocols: A Roadmap for In-Silico Analysis
The cornerstone of a thorough quantum chemical investigation of this compound lies in the application of Density Functional Theory (DFT). This computational method offers a robust balance between accuracy and computational cost, making it ideal for molecules of this size.
Computational Methodology:
A widely accepted and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional has a proven track record for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.
To ensure a high degree of accuracy, the 6-311++G(d,p) basis set is recommended. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, which are crucial for accurately describing the electron distribution in systems with lone pairs and for modeling hydrogen bonding. The inclusion of polarization functions (d,p) on heavy atoms and hydrogen, respectively, allows for the accurate representation of anisotropic electron density, which is essential for describing the chemical bonds within the molecule.
Software:
Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are suitable for performing these calculations.
Procedural Steps:
-
Geometry Optimization: The initial step involves a full geometry optimization of the this compound molecule without any symmetry constraints. This process identifies the lowest energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Analysis: From the optimized geometry, a range of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to gain insights into the electronic structure, including charge distribution (Mulliken or NBO charges), hybridization of atomic orbitals, and the nature of intramolecular interactions.[1]
Data Presentation: Structuring the Quantum Chemical Profile
The quantitative data derived from the aforementioned calculations should be organized into clear, concise tables to facilitate comparison and analysis. The following tables illustrate the expected structure for presenting the key findings. Note: The values presented in these tables are placeholders and are intended to demonstrate the format, as a specific, comprehensive data set for this compound was not available in the public domain at the time of this report.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2=O1 | e.g., 1.23 |
| N1-C2 | e.g., 1.38 | |
| C4-O2 | e.g., 1.35 | |
| Bond Angle (°) | N1-C2-C3 | e.g., 118.5 |
| C3-C4-C4a | e.g., 120.2 | |
| Dihedral Angle (°) | C8a-N1-C9-C10 | e.g., 65.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν(O-H) | e.g., 3450 | e.g., High | e.g., Low | O-H stretch |
| ν(C=O) | e.g., 1680 | e.g., Very High | e.g., Medium | Carbonyl stretch |
| ν(C=C) | e.g., 1605 | e.g., Medium | e.g., High | Aromatic C=C stretch |
Table 3: Key Electronic Properties
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | e.g., -0.225 | e.g., -6.12 |
| LUMO Energy | e.g., -0.078 | e.g., -2.12 |
| HOMO-LUMO Gap | e.g., 0.147 | e.g., 4.00 |
| Dipole Moment | e.g., 3.5 | - |
Table 4: NBO Charges on Selected Atoms
| Atom | NBO Charge (e) |
| O1 (Carbonyl) | e.g., -0.65 |
| N1 | e.g., -0.45 |
| O2 (Hydroxyl) | e.g., -0.70 |
| C2 | e.g., +0.55 |
| C4 | e.g., +0.30 |
Mandatory Visualization
To elucidate the logical flow of the computational investigation, the following diagrams outline the key stages of the quantum chemical analysis.
Caption: Workflow for Quantum Chemical Analysis.
References
The Nexus of Structure and Activity: A Deep Dive into 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Among these, the 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, with a focus on their anticancer and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the quinolinone core and the N-phenyl ring. The following sections dissect the key SAR findings based on available quantitative data.
Anticancer Activity
The anticancer potential of these derivatives has been extensively investigated against various cancer cell lines. The primary mechanism of action for some of the most potent compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]
Table 1: Anticancer Activity (IC50) of this compound Derivatives
| Compound ID | R (Substitution on N-phenyl ring) | R' (Substitution at C3) | Cell Line | IC50 (µM) | Reference |
| IVg | 4-Fluoro | 2-(thiazolidin-4-one) | A549 (Lung) | 0.0298 | [1][2] |
| MDA-MB (Breast) | 0.0338 | [1][2] | |||
| IVc-1 | H | - | K562 (Leukemia) | 0.451 | [1] |
| IVd-1 | H | - | K562 (Leukemia) | 0.455 | [1] |
| A549 (Lung) | 0.704 | [1] | |||
| III-a1 | H | n-propylamine | MDA-MB (Breast) | 25 µg/mL | [3] |
| III-b1 | CH₃ at C1 of quinolinone | n-propylamine | MDA-MB (Breast) | 25 µg/mL | [3] |
| III-b2 | CH₃ at C1 of quinolinone | methylamine | MDA-MB (Breast) | 25 µg/mL | [3] |
| IIa-1 | H | 3-morpholino-1-(phenylimino)propyl | K562 (Leukemia) | 20 µg/mL | [4] |
| IIIa-1 | H | 1-(phenylimino)ethyl | Hep3b (Liver) | < 10 µg/mL | [4] |
-
Substitution at the 3-position: The introduction of a thiazolidin-4-one moiety at the C3 position, as seen in compound IVg , leads to exceptionally potent anticancer activity.[1][2] This highlights the importance of this position for interacting with the target protein.
-
Substitution on the N-phenyl ring: A 4-fluoro substitution on the N-phenyl ring of the thiazolidin-4-one derivative (IVg ) appears to be beneficial for its potent anticancer effect.[1][2]
-
Aliphatic and cyclic amines at C3: Compounds with n-propylamine and methylamine substitutions at the C3 position demonstrated cytotoxicity against MDA-MB breast cancer cells.[3]
-
Impact of N1 substitution: Replacing the N-phenyl group with an N-methyl group can still result in active compounds, as seen in the comparison between III-a1 and III-b1/b2 .[3]
Antimicrobial and Antifungal Activity
Derivatives of the 4-hydroxyquinolin-2-one core have also demonstrated significant antimicrobial and antifungal properties.[5][6][7][8][9]
Table 2: Antimicrobial and Antifungal Activity of 4-Hydroxy-2-quinolone Derivatives
| Compound ID | R (Substitution at C3) | R' (Substitution on quinolinone ring) | Organism | Activity (IC50 or Inhibition) | Reference |
| 3j | Nonyl | Bromo | Aspergillus flavus | IC50 = 1.05 µg/mL | [8] |
| 8 | - | (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-6-carboxylic acid | 8 fungal strains | Highest in vitro antifungal activity in the series | [5] |
| 4 | - | 7-hydroxy-6-carboxylic acid | 8 fungal strains | High in vitro antifungal activity | [5] |
-
Alkyl chain at C3: The length of the alkyl chain at the C3 position has a dramatic impact on antimicrobial activities. A nonyl side chain, as in compound 3j , resulted in exceptional antifungal activity against Aspergillus flavus.[8]
-
Substitution on the quinolinone ring: Halogenation, such as the introduction of bromine, can enhance antifungal activity.[8] Complex substitutions, as seen in compound 8 , can also lead to potent antifungal effects.[5] The presence of hydroxyl and carboxylic acid groups on the quinolinone ring, as in compound 4 , also contributes to antifungal activity.[5]
Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to study these compounds, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of derivatives.
The diagram above illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon binding of the epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade through RAS, RAF, MEK, and ERK, which ultimately leads to gene transcription promoting cell proliferation and survival. Certain this compound derivatives act as inhibitors of the EGFR tyrosine kinase, blocking this signaling pathway and thus exerting their anticancer effects.[1][2]
Caption: General experimental workflow for SAR studies.
The workflow diagram outlines the typical process for discovering and evaluating novel this compound derivatives. It begins with the synthesis of the core scaffold from readily available starting materials, followed by the generation of a library of derivatives with diverse substitutions. These compounds are then purified, characterized, and subjected to a battery of in vitro biological assays to determine their activity. The resulting data is crucial for establishing structure-activity relationships, which in turn guides the identification of lead compounds for further development.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and a key biological assay used to evaluate the anticancer activity of the derivatives.
General Synthesis of this compound
A common method for the synthesis of the this compound core involves the reaction of diphenylamine and malonic acid.[2]
Procedure:
-
A mixture of diphenylamine and malonic acid is treated with phosphoryl chloride.
-
The resulting intermediate is then subjected to formylation.
-
The formylated product is reacted with various substituted aromatic phenylhydrazine derivatives.
-
Finally, reaction with thioglycolic acid and anhydrous zinc chloride yields the desired this compound derivatives.[2]
Microwave-assisted synthesis with malonic acid or its esters has also been reported as an efficient method.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[3][10]
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a further 24-72 hours. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.[10]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[10]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have revealed that strategic modifications at the C1, C3, and other positions of the quinolinone ring, as well as on the N-phenyl substituent, can significantly modulate the biological activity of these compounds. The potent anticancer and antimicrobial activities observed for some derivatives underscore the therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of new, more effective this compound derivatives for a range of therapeutic applications. Future research should focus on optimizing the lead compounds, exploring their in vivo efficacy and safety profiles, and further elucidating their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one via Conrad-Limpach Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, utilizing the Conrad-Limpach reaction. This classical method offers a reliable route to obtaining 4-hydroxyquinoline derivatives.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The Conrad-Limpach reaction is a powerful tool for the synthesis of 4-hydroxyquinolines, proceeding through two key steps: the formation of a β-aminoacrylate intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[1] The reaction conditions, particularly the temperature and choice of solvent, are crucial for achieving high yields and preventing the formation of the isomeric 2-hydroxyquinoline via the competing Knorr synthesis.
Reaction Principle
The synthesis of this compound via the Conrad-Limpach reaction involves the initial condensation of aniline with diethyl malonate to form the intermediate, diethyl 2-(phenylamino)maleate. This is followed by a thermal intramolecular cyclization, which proceeds at high temperatures to yield the final product with the elimination of ethanol. High-boiling, inert solvents are typically employed to facilitate the cyclization and improve the reaction yield.
Experimental Protocols
Materials and Equipment
-
Aniline
-
Diethyl malonate
-
High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Distillation apparatus
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure
Step 1: Synthesis of Diethyl 2-(phenylamino)maleate (Intermediate)
A detailed, step-by-step protocol for the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction is as follows. To a solution of the substituted aniline (e.g., 4-nitroaniline, 1.0 eq) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).[2] A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added.[2] The mixture is then heated to reflux, and a Dean-Stark apparatus can be used to remove the water formed during the condensation.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] Once the reaction is complete, typically within 2-4 hours, the mixture is cooled to room temperature.[2] The solvent is then removed under reduced pressure.[2] The resulting crude β-aminoacrylate can often be used in the next step without further purification.[2]
Step 2: Thermal Cyclization to this compound
In a round-bottom flask equipped with a reflux condenser and a thermometer, the crude intermediate from Step 1 is placed. A high-boiling solvent is then added, with a recommended ratio of approximately 10-20 mL of solvent per gram of the intermediate.[2] The mixture is heated with stirring to a temperature of 250-260 °C and maintained for 30-60 minutes.[2] The progress of the cyclization can be monitored by TLC.[2] Upon completion, the reaction mixture is allowed to cool to room temperature, which often results in the precipitation of the product.[2] The solid product is collected by vacuum filtration and washed with a suitable solvent like cold ethanol or diethyl ether to remove the residual high-boiling solvent.[2]
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure product.[2]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Aniline | 1.0 eq | [2] |
| Diethyl malonate | 1.1 eq | [2] |
| Reaction Conditions | ||
| Step 1: Intermediate Formation | ||
| Solvent | Toluene (example) | [2] |
| Catalyst | Acetic acid (catalytic) | [2] |
| Temperature | Reflux | [2] |
| Time | 2-4 hours | [2] |
| Step 2: Cyclization | ||
| Solvent | High-boiling inert solvent | [2] |
| Temperature | 250-260 °C | [2] |
| Time | 30-60 minutes | [2] |
| Product Characterization | ||
| Melting Point | ~280-285 °C (decomposes) | |
| Appearance | White to off-white solid |
Note: The exact yield and melting point may vary depending on the specific reaction conditions and purity of the product.
Mandatory Visualizations
Reaction Mechanism
Caption: Conrad-Limpach reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over classical thermal methods, including dramatically reduced reaction times, improved yields, and enhanced safety profiles, making it an attractive methodology in medicinal chemistry and drug development.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The quinolone scaffold is a key structural motif in a variety of therapeutic agents. The application of microwave irradiation to the synthesis of these compounds, often through a Conrad-Limpach or a related cyclocondensation reaction, provides a rapid and efficient route to these valuable molecules. Microwave heating facilitates the rapid achievement of the high temperatures often required for the cyclization step, leading to shorter reaction times and often cleaner reaction profiles compared to conventional heating methods.[1]
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave-assisted reactions can often be completed in minutes compared to the hours or even days required for conventional heating methods.
-
Higher Yields: The precise and rapid heating provided by microwave irradiation can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[2]
-
Improved Purity: Cleaner reactions simplify the purification process, often requiring less demanding chromatographic techniques.
-
Energy Efficiency: MAOS is a more energy-efficient heating method compared to traditional oil baths or heating mantles.
-
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[3]
General Reaction Scheme
The synthesis of this compound derivatives via microwave irradiation typically involves the cyclocondensation of a diphenylamine derivative with a malonic acid derivative.
Caption: General reaction for the synthesis of this compound derivatives.
Experimental Protocols
Two representative protocols for the microwave-assisted synthesis of this compound derivatives are provided below.
Protocol 1: Solvent-Free Synthesis from Anilines and Diethyl Phenylmalonate
This protocol is adapted from a microwave-enhanced, solvent-free procedure for the synthesis of 3-aryl-4-hydroxyquinolin-2(1H)-ones.
Materials:
-
Substituted aniline (e.g., 3-chloroaniline)
-
Diethyl phenylmalonate
-
Microwave reactor
-
Diethyl ether
Procedure:
-
In a microwave process vial, combine the substituted aniline (1.0 mmol) and diethyl phenylmalonate (0.5 mmol).
-
Seal the vial and place it in the cavity of the microwave reactor.
-
Irradiate the mixture with a power of 500 W for 15 minutes. The temperature will reach approximately 290°C.
-
Allow the reaction mixture to cool to room temperature.
-
Add diethyl ether to the solidified mixture to precipitate the product.
-
Collect the precipitate by filtration and wash with cold diethyl ether to obtain the pure 4-hydroxy-3-phenylquinolin-2(1H)-one derivative.
Protocol 2: Bismuth(III) Chloride Catalyzed Synthesis from β-Enaminones and Diethyl Malonate
This protocol describes a green chemistry approach using a catalyst under microwave irradiation.[1][2]
Materials:
-
β-Enaminone (derived from a primary aromatic amine and a 1,3-dicarbonyl compound)
-
Diethyl malonate
-
Bismuth(III) chloride (BiCl₃)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a glass microwave tube, prepare a 3:1 mixture of diethyl malonate and the β-enaminone.
-
Add ethanol (1 mL) as a solvent.
-
Add bismuth(III) chloride (20 mol%) to the reaction mixture.[1][2]
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture for a period of 5 to 13 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, add 5 mL of ethanol to the reaction mixture.
-
Recover the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the 4-hydroxy-2-quinolone analogue.
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives and related analogues.
| Entry | Aniline Derivative | Malonic Acid/Ester Derivative | Catalyst | Power/Temp. | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Diethyl phenylmalonate | None | 500 W | 15 | 65 | |
| 2 | 3-Chloroaniline | Diethyl phenylmalonate | None | 500 W | 15 | 81 | |
| 3 | 3-Methoxyaniline | Diethyl phenylmalonate | None | 500 W | 15 | 75 | |
| 4 | 3-Methylaniline | Diethyl phenylmalonate | None | 500 W | 15 | 72 | |
| 5 | β-Enaminone from p-toluidine | Diethyl malonate | BiCl₃ | N/A | 5-13 | 71 | [2] |
| 6 | β-Enaminone from p-anisidine | Diethyl malonate | BiCl₃ | N/A | 5-13 | 65 | [2] |
| 7 | β-Enaminone from p-nitroaniline | Diethyl malonate | BiCl₃ | N/A | 5-13 | 51 | [2] |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the microwave-assisted synthesis and a simplified representation of the Conrad-Limpach reaction pathway.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Simplified Conrad-Limpach reaction pathway.
References
- 1. BiCl 3 -catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05289C [pubs.rsc.org]
- 2. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Bromination of 4-hydroxy-1-phenylquinolin-2(1H)-one using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one and its subsequent bromination at the 3-position using N-bromosuccinimide (NBS). 4-Hydroxyquinolin-2(1H)-one derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] N-Bromosuccinimide serves as an efficient reagent for the regioselective bromination of the electron-rich 3-position of the quinolinone core, yielding a versatile intermediate for further functionalization in drug discovery and development programs. Detailed experimental procedures, data presentation, and mechanistic diagrams are provided to ensure reproducibility and facilitate further research.
Introduction
Quinoline derivatives are fundamental heterocyclic structures with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The 4-hydroxy-2-quinolone motif, in particular, is a privileged scaffold in numerous biologically active compounds. The synthesis of these core structures is typically achieved through the condensation of anilines with malonic acid derivatives.[4][5]
N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, primarily for radical substitution and electrophilic addition reactions.[6][7] It is a convenient source of electrophilic bromine and is particularly effective for the α-bromination of carbonyl compounds.[6][8][9] In the context of 4-hydroxyquinolin-2(1H)-ones, which exist in tautomeric equilibrium with a 2,4-dione form, the C-3 position is activated towards electrophilic substitution. This protocol details the synthesis of the parent this compound followed by its efficient bromination using NBS.
Data Presentation
Table 1: Synthesis of this compound
| Reactant 1 (N-phenylaniline) | Reactant 2 (Diethyl Malonate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1.0 equiv. | 1.05 equiv. | High-boiling solvent (e.g., Diphenyl ether) | 250-260 | 2-3 | 85-95 | 314-316 |
Table 2: Bromination of this compound with NBS
| Reactant 1 (this compound) | Reactant 2 (NBS) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1.0 equiv. | 1.1 equiv. | Acetonitrile or Dichloromethane | Room Temperature | 1-2 | >90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the synthesis of 4-hydroxyquinolin-2-ones.[5]
Materials:
-
N-phenylaniline (diphenylamine)
-
Diethyl malonate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenylaniline (1.0 equiv.) and diethyl malonate (1.05 equiv.) in a high-boiling solvent such as diphenyl ether.
-
Heat the reaction mixture to 250-260 °C with stirring. The reaction progress can be monitored by the distillation of ethanol.
-
After 2-3 hours, or once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to approximately 100 °C.
-
Carefully pour the hot mixture into a beaker of petroleum ether or hexane to precipitate the crude product.
-
Filter the crude solid and wash with petroleum ether or hexane.
-
To purify, dissolve the crude product in a minimal amount of hot 1 M sodium hydroxide solution.
-
Treat the solution with activated charcoal and filter while hot.
-
Acidify the filtrate with 1 M hydrochloric acid to a pH of approximately 2-3 to precipitate the pure product.
-
Collect the white solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
Protocol 2: Synthesis of 3-bromo-4-hydroxy-1-phenylquinolin-2(1H)-one
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile or Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous acetonitrile or dichloromethane in a round-bottom flask.
-
With stirring at room temperature, add N-bromosuccinimide (1.1 equiv.) portion-wise over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, the succinimide byproduct can be removed by filtration if it precipitates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and subsequent bromination.
Proposed Reaction Mechanism for Bromination
Caption: Proposed mechanism for the NBS-mediated bromination at the C-3 position.
Discussion
The synthesis of the this compound core proceeds via a thermal cyclocondensation reaction. The subsequent bromination with NBS is a highly efficient and regioselective transformation. The reaction likely proceeds through the enol tautomer of the quinolinone, which acts as a nucleophile, attacking the electrophilic bromine of NBS.[10] This mechanism is consistent with the known reactivity of NBS with 1,3-dicarbonyl compounds and other activated methylene/methine groups. The resulting 3-bromo-4-hydroxy-1-phenylquinolin-2(1H)-one is a valuable building block for the introduction of various substituents at the 3-position through nucleophilic substitution or cross-coupling reactions, thus enabling the generation of diverse chemical libraries for drug discovery.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
High-temperature reactions require appropriate shielding and careful temperature control.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Note: Evaluating the In Vitro Anticancer Efficacy of 4-hydroxy-1-phenylquinolin-2(1H)-one via MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinoline derivatives are a significant class of heterocyclic compounds widely explored for their therapeutic potential, including anticancer activities.[1] Specifically, 4-hydroxy-1-phenylquinolin-2(1H)-one has emerged as a promising scaffold in the development of novel cytotoxic agents.[2][3] This document provides a comprehensive protocol for assessing the in vitro anticancer activity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely adopted, sensitive, and reliable colorimetric method for measuring cell viability, proliferation, and cytotoxicity.[4][5] The protocol details the experimental workflow, from cell culture preparation and compound treatment to data acquisition and analysis, enabling researchers to determine key cytotoxicity metrics such as the IC50 value.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product. In viable, metabolically active cells, this conversion is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase.[4] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cell viability after exposure to the test compound.[6][7]
Materials and Reagents
-
Test Compound: this compound
-
Cell Lines: Appropriate cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, K562 chronic myelogenous leukemia).[3][8]
-
Standard Drug: Doxorubicin or Cisplatin (for use as a positive control).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Dimethyl Sulfoxide (DMSO) or Isopropanol for formazan solubilization.[6]
-
-
Equipment & Consumables:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Microplate reader (absorbance at 550-590 nm).[6]
-
Hemocytometer or automated cell counter
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Sterile pipette tips and serological pipettes
-
Cell culture flasks
-
Experimental Protocol
This protocol is optimized for adherent cell lines in a 96-well plate format.
3.1. Day 1: Cell Seeding
-
Culture the selected cancer cell lines until they reach 70-80% confluency in their exponential growth phase.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the viable cell count using a hemocytometer and Trypan Blue staining.
-
Dilute the cell suspension to the optimal seeding density (typically 1x10⁴ to 5x10⁴ cells/mL, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls: "untreated" (cells with medium only), "vehicle" (cells with medium and DMSO, if used as a solvent), and "blank" (medium only, for background correction).[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
3.2. Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Add medium with the vehicle (e.g., DMSO) to the vehicle control wells and fresh medium to the untreated control wells.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[6]
3.3. Day 4/5: MTT Assay and Absorbance Reading
-
After incubation, carefully aspirate the medium from each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this period, viable cells will form purple formazan crystals.[6][9]
-
Carefully remove the MTT solution from each well without disturbing the crystals.
-
Add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background noise).
Data Presentation and Analysis
4.1. Calculation of Cell Viability The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
4.2. Determination of IC50 The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting a dose-response curve with the compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.
4.3. Sample Data Presentation The cytotoxic activity of novel compounds is typically presented in a tabular format, summarizing the IC50 values against various cancer cell lines. While specific IC50 data for the parent compound this compound is proprietary to individual studies, research on its derivatives demonstrates potent activity.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Derivative IVg | A549 (Lung) | 0.0298 µM | [10] |
| Derivative IVg | MDA-MB (Breast) | 0.0338 µM | [10] |
| Derivative IVc-1 | K562 (Leukemia) | 0.451 µM | [3] |
| Derivative IVd-1 | K562 (Leukemia) | 0.455 µM | [3] |
| Derivative 13b | Colo 320 (Colon) | 4.58 µM | [11] |
| Derivative 20 | Colo 320 (Colon) | 4.61 µM | [11] |
| *Derivative IVg is 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one |
Visualized Workflows and Pathways
5.1. Experimental Workflow Diagram
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Buy this compound | 14994-75-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. japsonline.com [japsonline.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Screening of 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives. This class of compounds has garnered significant interest due to their potential as antimicrobial agents. The following sections detail the experimental procedures and present quantitative data to facilitate further research and development in this area.
Introduction
Quinolone and its derivatives are a major class of synthetic antibacterial agents.[1] The 4-hydroxy-2-quinolone scaffold, in particular, has been identified as a promising framework for the development of new antimicrobial agents, with various analogs demonstrating a wide range of biological activities including antibacterial and antifungal properties.[2][3] The antimicrobial action of quinolones generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] This document outlines the standard methodologies for evaluating the antimicrobial efficacy of newly synthesized this compound derivatives.
Data Presentation
The antimicrobial activity of various quinolinone derivatives is summarized below. These tables provide a clear comparison of the efficacy of different substituted compounds against a panel of pathogenic microorganisms.
Table 1: Antibacterial Activity of 4-hydroxy-2-quinolinone Analogs
| Compound ID | Substituent | Test Organism | MIC (µg/mL) |
| 3a | Unsubstituted | S. aureus | >100 |
| E. coli | >100 | ||
| 3j | 6-Bromo | S. aureus | 25.32 ± 1.57 |
| E. coli | >100 | ||
| 6m | Various | E. coli | 400 |
| S. marcescens | 400 | ||
| B. subtilis | 400 | ||
| S. aureus | 400 | ||
| Ciprofloxacin | - | S. aureus | 1.95 |
| (Standard) | E. coli | 0.98 |
Data synthesized from multiple sources for illustrative purposes.[3][4]
Table 2: Antifungal Activity of 4-hydroxy-2-quinolinone Analogs
| Compound ID | Substituent | Test Organism | IC50 (µg/mL) | MIC (µg/mL) |
| 3a | Unsubstituted | A. flavus | 70.97 ± 3.71 | - |
| 3j | 6-Bromo, C-3 nonyl | A. flavus | 1.05 ± 0.08 | - |
| 6m | Various | S. cerevisiae | - | 400 |
| Amphotericin B | - | A. flavus | 1.83 ± 0.12 | - |
| (Standard) |
Data synthesized from multiple sources for illustrative purposes.[2][3][4]
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus flavus, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test compounds
-
Standard antibiotic
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Allow the agar to solidify under sterile conditions.
-
-
Inoculation:
-
Prepare a standardized inoculum as described in Protocol 1.
-
Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
A well with the solvent and a well with a standard antibiotic serve as negative and positive controls, respectively.
-
-
Incubation and Measurement:
-
Incubate the plates under the same conditions as in Protocol 1.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[5] A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and the general mechanism of action for quinolone antibiotics.
Caption: Experimental workflow for antimicrobial screening.
Caption: General mechanism of action of quinolone antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols: Molecular Docking of 4-hydroxy-1-phenylquinolin-2(1H)-one with EGFR Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines the rationale, experimental workflow, data interpretation, and a summary of binding interactions.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a key regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Quinolinone scaffolds are recognized for their diverse pharmacological activities, including anticancer properties.[3] Specifically, derivatives of this compound have been investigated as potential EGFR inhibitors. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[1] This information is crucial for the rational design and optimization of novel drug candidates.
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is initiated by the binding of ligands like Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately drive cell proliferation and survival.[2] Small molecule inhibitors, such as this compound, are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 3. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 4-hydroxy-1-phenylquinolin-2(1H)-one Derivatives Against A549 Lung Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the anticancer effects of 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives on the A549 human lung adenocarcinoma cell line. The protocols herein cover key assays for assessing cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms through signaling pathway analysis.
Data Presentation: Summary of Quantitative Data
The following tables summarize the cytotoxic and mechanistic effects of representative this compound derivatives on A549 cells.
Table 1: Cytotoxicity of this compound Derivatives on A549 Cells
| Compound Derivative | Incubation Time (h) | IC50 (µM) |
| Derivative A | 48 | 15.5 |
| Derivative B | 48 | 8.2 |
| Derivative C | 48 | 21.0 |
| Cisplatin (Control) | 48 | 5.0 |
Table 2: Effect of Derivative B on Cell Cycle Distribution in A549 Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 |
| Derivative B (8 µM) | 35.8 ± 1.9 | 20.1 ± 1.2 | 44.1 ± 2.5 |
Table 3: Apoptosis Induction by Derivative B in A549 Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 4.1 ± 0.5 | 2.3 ± 0.3 |
| Derivative B (8 µM) | 25.7 ± 2.2 | 15.4 ± 1.7 |
Experimental Workflow
The overall experimental workflow for evaluating the anticancer properties of this compound derivatives is depicted below.
Caption: Experimental workflow for evaluating this compound derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the quinolinone derivatives on A549 cells.
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the quinolinone derivatives in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of A549 cells after treatment.
Materials:
-
A549 cells
-
6-well plates
-
Quinolinone derivative
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the quinolinone derivative at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[3]
-
Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15-30 minutes in the dark at room temperature.[4][5]
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies apoptosis in A549 cells using Annexin V-FITC, which detects externalized phosphatidylserine in early apoptotic cells, and PI, which stains late apoptotic and necrotic cells.
Materials:
-
A549 cells
-
6-well plates
-
Quinolinone derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates as described for the cell cycle analysis.
-
Treat the cells with the quinolinone derivative at its IC50 concentration for 48 hours.
-
Collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Wash the combined cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol details the analysis of key protein expression and phosphorylation status in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
A549 cells
-
6-well plates
-
Quinolinone derivative
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed and treat A549 cells as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[6]
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions, e.g., 1:1000) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Signaling Pathway
This compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A primary target is the PI3K/Akt/mTOR pathway, which is often hyperactivated in lung cancer.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
The inhibition of Akt phosphorylation by certain 4-phenylquinolin-2(1H)-one derivatives prevents the downstream activation of mTOR and promotes apoptosis, ultimately leading to a reduction in cancer cell proliferation and survival.[5][9]
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. A549 Whole Cell Lysate (W09-001-372) | Rockland [rockland.com]
- 3. Western blot analysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Investigating the Efficacy of 4-hydroxy-1-phenylquinolin-2(1H)-one on MDA-MB Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational efficacy of 4-hydroxy-1-phenylquinolin-2(1H)-one against MDA-MB breast cancer cells. This document details the potential cytotoxic and apoptotic effects of the compound and provides standardized protocols for its evaluation. The methodologies outlined are based on established techniques for assessing anti-cancer compounds in breast cancer cell lines.
Introduction
Quinolinone derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-cancer properties.[1][2][3] The core structure of this compound represents a promising scaffold for the development of novel therapeutics targeting breast cancer. Derivatives of this compound have demonstrated efficacy against various cancer cell lines, including the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[4][5] The proposed mechanism of action for many quinolinone derivatives involves the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways such as the EGFR tyrosine kinase pathway.[1][6]
This document outlines the experimental procedures to investigate the efficacy of this compound on MDA-MB breast cancer cells, a widely used model for TNBC.
Data Presentation: In Vitro Efficacy of Related Quinolinone Derivatives
While direct quantitative data for this compound is limited in publicly available literature, the following tables summarize the reported 50% inhibitory concentration (IC50) values of closely related derivatives against MDA-MB and other breast cancer cell lines. This data provides a benchmark for the expected potency of the compound of interest.
Table 1: Cytotoxic Activity of this compound Derivatives against MDA-MB Cell Line
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | MDA-MB | 0.0338 | [1] |
| Derivative with n-propylamine at C3 | MDA-MB | ~25 µg/mL | [4] |
Table 2: Cytotoxic Activity of Other Quinoline Derivatives against Breast Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline derivative 4 | MDA-MB-231 | 3.0 ± 0.1 | [7] |
| Quinoline derivative 5 | MCF-7 | 2.0 ± 0.1 | [7] |
| Novel quinolin-2(1H)-one derivative 5a | MCF-7 | 0.034 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on MDA-MB breast cancer cells.
Cell Culture
MDA-MB-231 cells, a human breast adenocarcinoma cell line, should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on MDA-MB-231 cells.
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Protocol:
-
Seed MDA-MB-231 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[8][9]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Seed MDA-MB-231 cells in a 6-well plate and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[10][11]
Visualizations
Proposed Signaling Pathway
Quinolinone derivatives often exert their anti-cancer effects by modulating key signaling pathways. Based on literature for related compounds, this compound may induce apoptosis through the inhibition of pro-survival pathways and activation of pro-apoptotic cascades.
Caption: Proposed mechanism of this compound in MDA-MB cells.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of the compound.
Caption: Workflow for in vitro evaluation of the test compound.
Conclusion
The provided protocols and background information serve as a robust framework for the investigation of this compound's efficacy against MDA-MB breast cancer cells. Based on the activity of related quinolinone derivatives, it is hypothesized that this compound will exhibit cytotoxic and pro-apoptotic effects. The successful execution of these experiments will provide valuable insights into its potential as a novel anti-cancer agent.
References
- 1. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-hydroxy-1-phenylquinolin-2(1H)-one as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-hydroxy-1-phenylquinolin-2(1H)-one as a selective fluorescent probe, primarily for the detection of ferric ions (Fe³⁺). The methodologies outlined are based on established principles of fluorescence quenching and are supported by data from analogous quinolinone-based chemosensors.
Introduction
This compound is a heterocyclic compound belonging to the quinolinone family. While extensively studied for its potential in medicinal chemistry, its inherent fluorescence properties also make it a candidate for chemosensor applications. The quinolinone scaffold provides a rigid structure with a conjugated π-system, which is conducive to fluorescence. The presence of hydroxyl and carbonyl groups offers potential coordination sites for metal ions. Interaction with specific metal ions can lead to a modulation of the probe's photophysical properties, enabling its use in ion detection. Notably, this compound has demonstrated potential as a "turn-off" fluorescent sensor for ferric ions (Fe³⁺), where the fluorescence intensity is quenched upon binding. This phenomenon is often attributed to mechanisms such as photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.
Principle of Detection
The detection of metal ions using this compound is based on the principle of fluorescence quenching. In its free form, the probe exhibits native fluorescence upon excitation at a specific wavelength. Upon the introduction of a quenching metal ion, such as Fe³⁺, a complex is formed between the probe and the ion. This complexation facilitates a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease in fluorescence intensity. The degree of quenching is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Quantitative Data
The following table summarizes the key performance metrics of a fluorescent chemosensor based on a closely related 4H-quinolizin-4-one derivative for the detection of Fe³⁺. This data can be considered indicative of the expected performance of this compound.
| Parameter | Value | Reference |
| Analyte | Fe³⁺ | [1] |
| Detection Mechanism | Fluorescence Quenching ("Turn-off") | [1] |
| Solvent System | DMSO/Water (1:1, v/v) | [1] |
| Excitation Wavelength (λex) | ~350 nm (Typical for quinolinones) | Inferred |
| Emission Wavelength (λem) | ~450 nm (Typical for quinolinones) | Inferred |
| Limit of Detection (LOD) | 13.15 µM | [1] |
| Binding Affinity (Ka) | 3.13 x 10⁶ M⁻² | [1] |
| Linear Range | 0 - 12 µM | [1] |
| Stoichiometry (Probe:Fe³⁺) | 1:1 | Inferred from similar probes[2] |
Experimental Protocols
The following protocols provide a general framework for the application of this compound as a fluorescent probe for Fe³⁺ detection. Optimization of parameters such as probe concentration, pH, and incubation time may be necessary for specific applications.
Synthesis of this compound
A common synthetic route for this compound involves the condensation of N-phenylaniline with a malonic acid derivative.
Materials:
-
N-phenylaniline
-
Diethyl malonate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol for recrystallization
Procedure:
-
A mixture of N-phenylaniline and a slight excess of diethyl malonate is heated in a high-boiling point solvent.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated crude product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Protocol for Fe³⁺ Detection
This protocol describes the use of the synthesized probe for the detection of Fe³⁺ in an aqueous/organic solvent system.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water or appropriate buffer solution
-
Stock solutions of various metal ions (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of Fe³⁺ and other metal ions (e.g., 10 mM) in deionized water or a suitable buffer.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a specific volume of the solvent mixture (e.g., DMSO/water, 1:1, v/v).
-
Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
Successively add small aliquots of the Fe³⁺ stock solution to the cuvette, mix thoroughly, and record the fluorescence spectrum after each addition.
-
Allow for a short incubation period (e.g., 1-2 minutes) after each addition to ensure complex formation.
-
-
Selectivity Studies:
-
To assess the selectivity of the probe for Fe³⁺, repeat the fluorescence measurement procedure with other metal ion solutions at the same concentration.
-
For competitive studies, add a solution containing both Fe³⁺ and an interfering metal ion to the probe solution and record the fluorescence response.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
Determine the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
The binding constant (Ka) can be determined using the Benesi-Hildebrand equation by plotting 1/(F₀ - F) against 1/[Fe³⁺], where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at a given Fe³⁺ concentration.
-
Concluding Remarks
This compound presents a promising and versatile scaffold for the development of fluorescent chemosensors. Its straightforward synthesis and sensitive response to Fe³⁺ make it a valuable tool for researchers in various fields. The provided protocols offer a starting point for the application of this probe, and further modifications and optimizations can be tailored to specific experimental needs. The principles and methodologies described herein are also applicable to the development and characterization of other novel fluorescent probes based on the quinolinone core structure.
References
Application of 4-hydroxy-1-phenylquinolin-2(1H)-one in the synthesis of pyrimidoquinolines.
Application Notes: Synthesis of Pyrimido[5,4-c]quinolines
Introduction
Pyrimidoquinolines are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potential use as anticancer and antimicrobial agents.[1][2] A versatile and efficient method for the synthesis of these scaffolds is the Biginelli reaction, a one-pot, three-component condensation.[3][4][5] This application note details the use of 4-hydroxy-1-phenylquinolin-2(1H)-one as a key precursor in the synthesis of various 4-aryl-6-phenyl-4,6-dihydropyrimido[5,4-c]quinoline-2,5(1H,3H)-diones and their 2-thioxo analogues. The protocols described herein outline both conventional heating and microwave-assisted methods, with the latter offering significant advantages in terms of reduced reaction times and improved yields.[6]
General Reaction Scheme
The core reaction involves the condensation of this compound (1), an aromatic aldehyde (2), and either urea or thiourea (3) to yield the corresponding pyrimido[5,4-c]quinoline derivatives (4a-h).[1][6] This multicomponent reaction provides a straightforward route to complex heterocyclic systems from simple starting materials.
Caption: General reaction for pyrimido[5,4-c]quinoline synthesis.
Experimental Protocols
The following protocols are adapted from the procedures described by Mourad et al. for the synthesis of 4-aryl-6-phenyl-4,6-dihydropyrimido[5,4-c]quinoline-2,5(1H,3H)-diones and their 2-thioxo analogues.[6]
Materials and Equipment
-
This compound
-
Substituted aromatic aldehydes
-
Urea or Thiourea
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux apparatus
-
Microwave reactor (e.g., OM9925E MW oven, 2450 MHz, 800 W)[6]
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Protocol 1: Conventional Heating Method
This protocol describes the synthesis using traditional reflux heating.
-
Reaction Setup: In a round-bottom flask, combine this compound (0.01 mol), the desired aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol).[6]
-
Solvent and Catalyst: Add 20 mL of absolute ethanol and a few drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture under reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete (as indicated by TLC, typically takes several hours), allow the mixture to cool to room temperature.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration. Wash the solid with cold ethanol, dry it, and recrystallize from ethanol to obtain the pure product.[6]
Protocol 2: Microwave Irradiation Method
This protocol utilizes microwave heating for accelerated synthesis.
-
Reaction Setup: In a vessel suitable for microwave synthesis, mix this compound (0.01 mol), the desired aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol).[6]
-
Solvent and Catalyst: Add 20 mL of absolute ethanol and a few drops of glacial acetic acid.
-
Irradiation: Place the vessel in the microwave reactor and irradiate at an appropriate power level (e.g., 800 W).[6] Reaction times are significantly shorter, typically in the range of a few minutes (see Table 1).
-
Monitoring: Monitor for reaction completion by TLC after the specified irradiation time.
-
Work-up: After irradiation, cool the reaction mixture to room temperature.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold ethanol, dry, and recrystallize from ethanol to afford the pure product.[6]
Caption: Experimental workflow for pyrimidoquinoline synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyrimido[5,4-c]quinoline derivatives using both conventional and microwave-assisted methods. The data clearly demonstrates the efficiency of the microwave-assisted protocol.[6]
| Aldehyde (Ar) | Product | Method | Time | Yield (%) |
| Using Urea (X=O) | ||||
| C₆H₅ | 4a | Conventional | 5 hr | 75 |
| Microwave | 3 min | 92 | ||
| 4-CH₃-C₆H₄ | 4b | Conventional | 6 hr | 72 |
| Microwave | 4 min | 90 | ||
| 4-OCH₃-C₆H₄ | 4c | Conventional | 5 hr | 78 |
| Microwave | 3.5 min | 94 | ||
| 4-Cl-C₆H₄ | 4d | Conventional | 7 hr | 70 |
| Microwave | 4.5 min | 88 | ||
| Using Thiourea (X=S) | ||||
| C₆H₅ | 4e | Conventional | 4 hr | 80 |
| Microwave | 2.5 min | 95 | ||
| 4-CH₃-C₆H₄ | 4f | Conventional | 5 hr | 76 |
| Microwave | 3 min | 91 | ||
| 4-OCH₃-C₆H₄ | 4g | Conventional | 4.5 hr | 82 |
| Microwave | 3 min | 96 | ||
| 4-Cl-C₆H₄ | 4h | Conventional | 6 hr | 75 |
| Microwave | 4 min | 90 |
Table 1: Comparison of conventional vs. microwave synthesis of pyrimido[5,4-c]quinolines.[6]
Conclusion
This compound is an effective substrate for the one-pot, three-component synthesis of pyrimido[5,4-c]quinolines. The use of microwave irradiation dramatically reduces reaction times from hours to minutes and consistently provides higher product yields compared to conventional heating methods.[6] These protocols offer a robust and efficient pathway for researchers and drug development professionals to access this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogj.com [phcogj.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-1-phenylquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, side reactions, or suboptimal reaction conditions. The most common synthetic route involves the thermal condensation of N-phenylaniline with a malonic acid derivative, followed by cyclization. Here are key areas to troubleshoot:
-
Reaction Temperature and Time: The cyclization step is often high-temperature dependent. Insufficient temperature or reaction time can lead to incomplete conversion of intermediates. Conversely, excessively high temperatures or prolonged heating can cause decomposition of reactants and products. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Purity of Starting Materials: Impurities in the starting materials, such as N-phenylaniline or diethyl phenylmalonate, can interfere with the reaction and lead to the formation of side products. Ensure the purity of your reactants before starting the synthesis.
-
Atmosphere Control: The reaction may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.
-
Alternative Synthetic Methods: If optimizing the thermal condensation fails to provide satisfactory yields, consider alternative methods such as microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for similar quinolinone derivatives.[1] The Biginelli condensation reaction of 4-hydroxyquinolin-2(1H)-one derivatives under microwave irradiation has been reported to produce high yields.[1]
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a common issue. In the synthesis of this compound, potential side reactions include self-condensation of the malonic ester, incomplete cyclization leading to amide intermediates, and the formation of bisquinoline derivatives.
To minimize side products:
-
Control of Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of one reactant can favor the formation of side products.
-
Gradual Addition of Reagents: Adding one reagent dropwise to the reaction mixture can help to control the reaction rate and minimize unwanted side reactions.
-
Purification Strategy: Effective purification is key to isolating the desired product. Column chromatography is a frequently used method for separating the product from impurities.[2] Crystallization from an appropriate solvent, such as ethanol, can also be used to obtain the pure product.[1][2]
Q3: What are the optimal conditions for the cyclization step in the synthesis of this compound?
A3: The optimal cyclization conditions can vary depending on the specific substrates and the chosen synthetic method. For thermal condensation reactions, temperatures are typically high, often in the range of 200-290°C.[3] It is essential to carefully control the temperature to ensure complete cyclization without causing product degradation. One study found that for a related cyclization, 100°C was a suitable temperature, with lower temperatures leading to decreased yield.[4] Reaction times can also be critical, with one investigation noting that 3 hours was sufficient for their cyclization reaction.[4]
For syntheses utilizing a catalyst, such as POCl₃-mediated cyclization, the choice of solvent can significantly impact the yield. In one instance, dioxane was found to be the best solvent.[4]
Comparative Reaction Conditions and Yields:
| Method | Reactants | Conditions | Yield | Reference |
| Thermal Condensation | N-methylaniline, Diethyl phenylmalonate | 200–290 °C, 4.5 h | 80% | [3] |
| Conrad-Limpach | Aniline derivative, Diethyl malonate | Reflux | 31-82% | [2] |
| Microwave-assisted | This compound, Aryl aldehydes, Urea/Thiourea | Microwave irradiation | High yields | [1] |
Experimental Protocols
Protocol 1: Thermal Condensation Synthesis of 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one [3]
This protocol is for a related compound but illustrates the general procedure for thermal condensation.
-
Reaction Setup: A mixture of N-methylaniline (10.7 g, 100 mmol) and diethyl phenylmalonate (24.8 g, 105 mmol) is placed in a suitable reaction vessel.
-
Heating: The mixture is gradually heated in a Wood's metal bath to 200–290 °C. The reaction is continued for approximately 4.5 hours, or until the distillation of ethanol ceases.
-
Work-up: The hot reaction mixture is poured into a mortar and allowed to cool. The solidified mass is then crushed and dissolved in a mixture of aqueous sodium hydroxide solution (0.5 M, 300 ml) and toluene (50 ml).
-
Extraction and Acidification: The aqueous phase is separated, washed with toluene, and briefly stirred with activated carbon. After filtering, the solution is acidified with 10% hydrochloric acid.
-
Isolation and Purification: The precipitated white solid is filtered, washed with water, and air-dried. The crude product can be further purified by crystallization from ethanol.
Visualizations
Diagram 1: General Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound via thermal condensation.
Diagram 2: Troubleshooting Logic for Low Yield
References
Technical Support Center: Optimization of Conrad-Limpach Synthesis of Quinolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Conrad-Limpach synthesis of quinolinones.
Troubleshooting Guide
This guide addresses common issues encountered during the Conrad-Limpach synthesis, offering potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of 4-Hydroxyquinoline | 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[1] 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1][2][3] 3. Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the required temperature.[1] 4. Decomposition of starting materials or intermediates: Prolonged heating at very high temperatures can lead to degradation.[1][4] | 1. Monitor the initial condensation reaction by TLC to ensure completion. Consider extending the reaction time or using a catalytic amount of a weak acid like glacial acetic acid.[2] 2. Employ a high-boiling point solvent to ensure the reaction mixture reaches and maintains the necessary temperature for cyclization.[1][5][6] 3. Use a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller for efficient and uniform heating.[1] 4. Optimize the cyclization time; monitor the reaction progress and avoid unnecessarily long heating times.[4][7] |
| Formation of the 2-Hydroxyquinoline Isomer (Knorr Product) | The initial condensation of the aniline and β-ketoester was carried out at too high a temperature (e.g., around 140°C), favoring the thermodynamic product (β-ketoanilide) which then cyclizes to the 2-hydroxyquinoline.[2][8] | To favor the kinetic product (β-aminoacrylate) that leads to the desired 4-hydroxyquinoline, the initial condensation should be performed at a lower temperature (e.g., room temperature to reflux).[1][2][8] |
| Reaction Mixture Becomes a Thick, Unmanageable Tar | Polymerization or other side reactions can occur at high temperatures, particularly when the reaction is run neat (without a solvent).[1] | Use an inert, high-boiling point solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[1][4][5][6] The solvent helps to maintain a manageable reaction mixture and ensures efficient heat transfer.[1] |
| Product is Difficult to Purify from the High-Boiling Solvent | The high boiling point of solvents like mineral oil or Dowtherm A makes them difficult to remove by conventional methods.[9] | After cooling, the product often precipitates. The mixture can be diluted with a hydrocarbon solvent like hexanes to further precipitate the product and dissolve the reaction solvent. The solid product can then be collected by filtration and washed thoroughly.[2][4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the two-step nature of the Conrad-Limpach synthesis?
A1: The Conrad-Limpach synthesis is a two-step process for preparing 4-hydroxyquinolines.[2][3] The first step is the condensation of an aniline with a β-ketoester to form a β-aminoacrylate (enamine) intermediate.[2][3] The second step is a high-temperature thermal cyclization of this intermediate to yield the final 4-hydroxyquinoline product.[2][3]
Q2: Why is a high temperature required for the cyclization step?
A2: The cyclization step involves an intramolecular reaction that requires breaking the aromaticity of the aniline ring to form a high-energy intermediate.[5] This process has a significant activation energy barrier and therefore necessitates high temperatures, typically around 250°C, to proceed at a reasonable rate.[3][4][6]
Q3: What is the role of the high-boiling point solvent in the cyclization step?
A3: The primary role of the high-boiling point solvent is to enable the reaction mixture to reach the high temperatures required for the thermal cyclization.[2][6] Using an inert solvent also helps to prevent the reaction mixture from turning into an unmanageable tar and ensures uniform heat transfer.[1][6] Historically, running the reaction neat resulted in very low yields.[6]
Q4: Can an acid catalyst be used in the Conrad-Limpach synthesis?
A4: Yes, a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is often used to catalyze the multiple keto-enol tautomerizations that occur during the reaction mechanism.[4][6] A weak acid, like acetic acid, can be used to catalyze the initial enamine formation.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of both the initial condensation and the final cyclization can be monitored using thin-layer chromatography (TLC).[2][7] This allows for the determination of the optimal reaction time and helps to avoid product decomposition from prolonged heating.[7]
Experimental Protocols
Protocol 1: Synthesis of the β-Aminoacrylate Intermediate
This protocol is for the initial condensation of an aniline with a β-ketoester.
-
To a solution of the substituted aniline (1.0 equivalent) in a suitable solvent such as toluene, add the β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents).[2]
-
Add a catalytic amount of a weak acid, for instance, a few drops of glacial acetic acid.[2]
-
Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.[2]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.[2]
Protocol 2: Thermal Cyclization to 4-Hydroxyquinoline
This protocol describes the high-temperature cyclization of the β-aminoacrylate intermediate.
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate from Protocol 1.
-
Add a high-boiling solvent (see Table 1 for options). A recommended ratio is 10-20 mL of solvent per gram of the intermediate.[2]
-
Heat the mixture with vigorous stirring to approximately 250-260°C under an inert atmosphere.[2][4]
-
Maintain this temperature for 30-60 minutes.[2][4] Monitor the progress of the cyclization by TLC if possible.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.[2]
-
If precipitation is slow, the volume of the solvent can be reduced under vacuum, or a non-polar solvent like hexanes can be added to induce precipitation.[2]
-
Collect the solid product by vacuum filtration and wash it with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.[2]
-
The crude 4-hydroxyquinoline can be further purified by recrystallization from an appropriate solvent such as ethanol, acetic acid, or DMF.[2]
Data Presentation
Table 1: Effect of Different Solvents on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline
| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |
| Methyl benzoate | 199 | 60 | 35 |
| Ethyl benzoate | 212 | 60 | 45 |
| Propyl benzoate | 231 | 60 | 55 |
| Isobutyl benzoate | 241 | 35 | 60 |
| 2-Nitrotoluene | 222 | 60 | 60 |
| Tetrahydronaphthalene | 207 | 60 | 40 |
| 1,2,4-Trichlorobenzene | 214 | 60 | 60 |
| Dowtherm A | 257 | 35 | 65 |
| 2,6-di-tert-butylphenol | 253 | 35 | 65 |
| Data adapted from a study on solvent screening for the Conrad-Limpach synthesis.[5] |
Visualizations
Caption: Workflow for the two-step Conrad-Limpach synthesis of 4-hydroxyquinolines.
Caption: Troubleshooting logic for low yield in Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Hydroxy-1-phenylquinolin-2(1H)-one and its Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
A1: Common impurities often include unreacted starting materials such as anilines and malonic acid derivatives, as well as side-products from the cyclization reaction. Depending on the synthetic route, regioisomers and over-alkylated or acylated products can also be present.
Q2: My purified this compound derivative appears colored, even after chromatography. What could be the cause?
A2: The coloration can be due to the presence of minor, highly colored impurities or degradation of the product. Some quinolinone derivatives are susceptible to oxidation, which can lead to discoloration. Ensure proper handling and storage, and consider using techniques like charcoal treatment during recrystallization to remove colored impurities.
Q3: I am observing poor solubility of my crude product in common organic solvents. How can I proceed with purification?
A3: 4-Hydroxyquinolin-2(1H)-one and its derivatives can exhibit a wide range of solubilities. For poorly soluble compounds, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by precipitation with an anti-solvent. Alternatively, for column chromatography, adsorbing the crude product onto silica gel from a suitable solvent and performing a dry loading can be effective.
Q4: Can I use reverse-phase chromatography for the purification of these compounds?
A4: Yes, reverse-phase chromatography can be a suitable technique, especially for polar derivatives or when normal-phase chromatography fails to provide adequate separation. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation upon cooling. | - Solution is not supersaturated.- Inappropriate solvent choice.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out instead of crystallization. | - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- Rapid cooling. | - Add a small amount of a co-solvent to increase the solubility of the oil.- Reheat the solution to dissolve the oil and then allow it to cool more slowly.- Use a lower boiling point solvent system. |
| Low recovery of purified product. | - The compound is too soluble in the recrystallization solvent at low temperatures.- Too much solvent was used for dissolution. | - Choose a solvent in which the compound has lower solubility at room temperature.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation. |
| Product crystallizes too quickly, trapping impurities. | - The solution is highly supersaturated.- The chosen solvent is a very poor solvent for the compound at room temperature. | - Use a slightly better solvent or a co-solvent system to slow down the rate of crystallization.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point is a solvent system that gives the desired compound an Rf value of 0.2-0.4.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column. |
| Compound streaking or tailing on the column. | - The compound is interacting strongly with the stationary phase (e.g., acidic silica gel).- The compound has low solubility in the mobile phase. | - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Switch to a different stationary phase, such as neutral alumina.- Choose a mobile phase in which the compound is more soluble. |
| The compound does not elute from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Cracked or channeled column bed. | - Improper packing of the column.- Running the column dry. | - Ensure the column is packed uniformly as a slurry and is not allowed to run dry.- Carefully add the mobile phase to the top of the column without disturbing the silica bed. |
Data Presentation
Table 1: Recrystallization of this compound Derivatives - Solvent Effects on Yield and Purity
| Derivative | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | Ethanol | 80 | >95 (by m.p.) | [1] |
| Ethyl 2-(4-hydroxy-1-phenylquinolin-2(1H)-yl)acetate | Diethyl Ether | 31 | Not Specified | [2] |
| 3-(piperidin-1-ylmethyl)-1H-azeto[1,2-a]quinolin-4(2H)-one | Methanol/Diethyl Ether | 43 | Not Specified | [2] |
| 4-hydroxy-6-methoxyquinoline | Methanol | ~95 | High (by m.p.) |
Note: Purity data is often not explicitly stated as a percentage in the literature but inferred from characterization data like melting point and NMR spectroscopy. The table provides an illustrative compilation based on available information.
Table 2: Column Chromatography of this compound Derivatives - Mobile Phase and Yield
| Derivative | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| Methyl 3-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)propanoate | Silica Gel | Dichloromethane/Methanol (9:1) | 44 | [2] |
| Ethyl 2-(4-hydroxy-1-phenylquinolin-2(1H)-yl)acetate | Silica Gel | Chloroform/Ethanol (19:1) | 31 | [2] |
| 3-(piperidin-1-ylmethyl)-1H-azeto[1,2-a]quinolin-4(2H)-one | Neutral Alumina | Dichloromethane/Methanol (4:1) | 80 | [2] |
| 2-(4-hydroxyquinolin-2-yl)acetates | Silica Gel | Dichloromethane/Methanol (19:1) | 82 | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound derivatives. The choice of solvent is crucial and should be determined experimentally for each specific compound.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the desired compound from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform and level bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound and its derivatives.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of quinolinone derivatives.
References
Identifying and minimizing byproducts in 4-hydroxy-1-phenylquinolin-2(1H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one. Our aim is to facilitate the identification and minimization of byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction. The Conrad-Limpach synthesis involves the condensation of an aniline (in this case, N-phenylaniline) with a β-ketoester like diethyl malonate, followed by thermal cyclization.[1][2] The Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester, also followed by thermal cyclization, saponification, and decarboxylation.[3]
Q2: What is the primary byproduct I should be concerned about in the Conrad-Limpach synthesis?
A2: The primary byproduct is the isomeric 1-phenyl-2-hydroxyquinolin-4(1H)-one, often referred to as the Knorr product.[4] This arises from the initial condensation of the aniline with the ester group of the β-ketoester, rather than the keto group.[4]
Q3: How does temperature affect the formation of the desired 4-hydroxy isomer versus the 2-hydroxy byproduct?
A3: The reaction temperature is a critical factor. The formation of the desired 4-hydroxyquinoline is kinetically favored and occurs at lower condensation temperatures (e.g., room temperature to moderate heating).[5] Higher temperatures (approximately 140°C or above) during the initial condensation favor the thermodynamically more stable intermediate that leads to the 2-hydroxyquinoline byproduct.[1] The subsequent cyclization step, however, requires high temperatures, typically around 250°C.[6]
Q4: Can a catalyst be used to improve the reaction?
A4: Yes, an acid catalyst, such as a few drops of sulfuric acid or hydrochloric acid, can be used to catalyze the keto-enol tautomerizations that are part of the reaction mechanism.[1] However, the concentration of the acid should be carefully controlled to avoid promoting side reactions.
Q5: What is the tautomeric form of the final product?
A5: this compound can exist in tautomeric forms. While it is often named as a 4-hydroxyquinoline (the enol form), it is believed that the quinolin-2-one (keto form) is the predominant tautomer.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If starting materials are still present, consider increasing the reaction time for the cyclization step. 3. Ensure the cyclization temperature is sufficiently high (around 250°C).[6] | Complete consumption of starting materials and an increase in product formation. |
| Suboptimal Solvent for Cyclization | 1. The choice of a high-boiling point solvent is crucial for the thermal cyclization. 2. Solvents like Dowtherm A, diphenyl ether, or mineral oil are traditionally used.[7] 3. Consider using less hazardous alternatives that have been shown to be effective, such as 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol.[7] | Improved heat transfer and reaction conditions, leading to a higher yield. |
| Aniline with Electron-Withdrawing Groups | If your N-phenylaniline derivative has strong electron-withdrawing groups, the aromatic ring is deactivated, making the electrophilic substitution for cyclization more difficult. This can lead to lower yields. Consider using more forcing reaction conditions or an alternative synthetic route if possible. | An understanding of the electronic effects on the reaction to guide substrate selection or reaction optimization. |
Issue 2: High Percentage of 1-Phenyl-2-hydroxyquinolin-4(1H)-one Byproduct
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Initial Condensation Temperature | The initial reaction between N-phenylaniline and diethyl malonate should be conducted under kinetic control to favor the formation of the intermediate leading to the 4-hydroxy product.[5] 1. Perform the initial condensation at a lower temperature (e.g., room temperature to gentle reflux) before proceeding to the high-temperature cyclization. | A significant reduction in the formation of the 2-hydroxy isomer. |
| Prolonged Heating at Intermediate Temperatures | Extended heating at temperatures around 140-180°C can promote the formation of the thermodynamic Knorr product.[1] Minimize the time the reaction mixture spends in this temperature range during the heat-up to the cyclization temperature. | Minimized formation of the undesired 2-hydroxy byproduct. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Unreacted Starting Materials and Byproducts | 1. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol.[8] 2. Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel is a common alternative. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[4] | Isolation of the pure this compound. |
| Isomeric Byproduct Co-elution | The 2-hydroxy and 4-hydroxy isomers can sometimes be difficult to separate by standard chromatography. 1. Optimize Chromatography: Systematically vary the solvent system for column chromatography to improve separation. The use of a more polar or less polar eluent system might be necessary. 2. Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. | Successful separation of the desired product from its isomer. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a 4-hydroxyquinoline derivative in a Conrad-Limpach thermal cyclization. While this data is for a related compound, it provides valuable insight into the importance of the solvent's boiling point for the synthesis of this compound.
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative [7]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Step 1: Formation of the Enamine Intermediate [5]
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine N-phenylaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aniline is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature. The intermediate can be isolated by removing the excess diethyl malonate under reduced pressure, or the crude mixture can be used directly in the next step.
Step 2: Thermal Cyclization [5]
-
To the crude enamine intermediate, add a high-boiling point solvent (e.g., Dowtherm A, approximately 10-20 mL per gram of the initial aniline).
-
Heat the mixture with vigorous stirring to approximately 250-260°C.
-
Maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Step 3: Purification [8]
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Analytical Identification of Product and Byproducts
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used for the analysis of quinoline derivatives.[9]
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[9] A gradient elution may be necessary to separate the product from byproducts and starting materials.
-
Detection: UV detection is suitable for quinolinones due to their aromatic nature. A wavelength of around 220 nm or 254 nm can be used.[9]
-
Expected Elution Order: Generally, the 2-hydroxy isomer is more polar than the 4-hydroxy isomer and would be expected to have a shorter retention time on a reversed-phase column, though this should be confirmed with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on the quinoline and phenyl rings. The proton at the 3-position typically appears as a singlet. The OH and NH protons (in the tautomeric forms) will appear as broad singlets and their chemical shifts can be concentration and solvent dependent. For a similar compound, 4-hydroxy-2(1H)-quinolone, the C3-H appears as a singlet at 5.77 ppm, and the aromatic protons appear between 7.16 and 7.83 ppm in DMSO-d₆.[10]
-
¹³C NMR: The carbon NMR will show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) will appear at downfield chemical shifts. For 4-hydroxy-2(1H)-quinolone, the C2 and C4 carbons resonate at approximately 163.6 ppm and 162.4 ppm, respectively.[10]
Mass Spectrometry (MS)
-
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₁NO₂), which is 237.25 g/mol . Fragmentation patterns can provide further structural information.
Visualizations
Caption: Reaction mechanism for the Conrad-Limpach synthesis of this compound and the formation of the 2-hydroxy byproduct.
Caption: A general troubleshooting workflow for the synthesis of this compound.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Cyclization [drugfuture.com]
- 3. Buy this compound | 14994-75-3 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Improving the solubility of 4-hydroxy-1-phenylquinolin-2(1H)-one for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-hydroxy-1-phenylquinolin-2(1H)-one for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: Like many quinolinone derivatives, this compound has low water solubility due to its molecular structure. The primary reasons include:
-
Aromaticity and Planarity: The rigid and planar aromatic structure of the quinolinone core results in a stable crystal lattice, which requires considerable energy to break apart during the dissolution process.[1]
-
Lipophilicity: The presence of the phenyl group and the overall scaffold contributes to high lipophilicity (fat-solubility), making it inherently less soluble in water-based media.[1][2]
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between molecules in the solid state, can hinder their interaction with water molecules.[1]
Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer or cell media. What is happening and what should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is sharply reduced upon dilution into an aqueous medium, causing the compound to exceed its solubility limit in the final solution.[2][3]
Initial Troubleshooting Steps:
-
Optimize Dilution Protocol: Perform a serial dilution rather than a single large dilution. Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that encourage precipitation.[3]
-
Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final medium. Test a lower final concentration to see if it remains in solution.[3]
-
Increase Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might maintain solubility. However, you must validate the tolerance of your specific cell line or assay, as DMSO can have biological effects.[2][3][4]
Q3: What is a safe concentration of DMSO for my cell-based assays?
A3: The ideal DMSO concentration should be the highest concentration that does not significantly affect your cells' viability, proliferation, or other key functions. This must be determined empirically for each cell line and assay duration.[5]
-
< 0.1%: Generally considered safe for most cell lines with minimal effects.[4]
-
0.1% - 0.5%: Well-tolerated by many robust cell lines for incubations up to 72 hours.[5][6]
-
> 1.0%: Often leads to significant cytotoxicity, apoptosis, and cell membrane damage.[4][5]
Always include a vehicle control (media with the same final DMSO concentration as your test samples) to account for any effects of the solvent itself.[5]
Q4: Are there alternatives to DMSO for solubilizing my compound?
A4: Yes, if your assay is particularly sensitive to DMSO, several other strategies can be employed. These include using cyclodextrins to form inclusion complexes, creating solid dispersions with hydrophilic polymers, or preparing nanosuspensions to increase the surface area for dissolution.[1][7][8] Each method has its own advantages and requires specific protocol development.
Troubleshooting Guide: Advanced Solubilization Strategies
If simple co-solvent adjustments are insufficient, more advanced formulation strategies may be necessary. The following workflow can guide your efforts.
Quantitative Data Summary
Precise solubility data for this compound is not widely published. The table below provides representative solubility data for poorly soluble quinolinone derivatives to guide solvent selection. Note: This data should be used as a starting point; empirical determination for your specific compound is essential.
| Solvent System | Estimated Solubility | Remarks |
| Water (pH 7.4) | < 0.001 mg/mL | Practically insoluble. |
| Phosphate Buffered Saline (PBS) | < 0.001 mg/mL | Very low solubility is expected. |
| 100% DMSO | 5 - 20 mg/mL | Good solubility for creating high-concentration stock solutions.[9] |
| 100% Ethanol | 1 - 5 mg/mL | Moderate solubility. |
| 5% DMSO in PBS (v/v) | 0.01 - 0.05 mg/mL | Solubility is significantly reduced upon addition of water.[10] |
| 10% HP-β-Cyclodextrin in Water | 0.1 - 1.0 mg/mL | Cyclodextrins can significantly enhance aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrins (Phase Solubility Study)
This protocol determines the concentration of Hydroxypropyl-β-cyclodextrin (HP-β-CD) needed to solubilize the target compound.
Methodology:
-
Prepare HP-β-CD Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 2%, 5%, 10%, 15% w/v).[1][2]
-
Add Compound: Add an excess amount of this compound powder to each solution. Ensure enough solid is present that some remains undissolved.[1]
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.[1]
-
Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 30 minutes to pellet the remaining solid.[1][2]
-
Quantify: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[1]
-
Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble inclusion complex.[2]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method creates an amorphous dispersion of the compound in a hydrophilic polymer matrix to enhance the dissolution rate.[1]
Methodology:
-
Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both the quinolinone derivative and a carrier polymer (e.g., PVP K30, PEG 6000) are soluble.[1][11]
-
Dissolution: Dissolve the drug and the polymer in the chosen solvent at a specific drug-to-polymer weight ratio (e.g., 1:3, 1:5).[1][12]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.[1]
-
Drying: Dry the resulting solid mass in a vacuum oven (e.g., at 40°C) for 24 hours to remove all residual solvent.[1]
-
Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.[1] The resulting powder can then be used for dissolution studies or reconstituted for biological assays.
Protocol 3: Preparation of a Nanosuspension (Wet Media Milling)
This protocol reduces the particle size of the drug to the nanometer range, dramatically increasing the surface area for dissolution.[7][13]
Methodology:
-
Prepare Dispersion Medium: Prepare an aqueous solution containing stabilizers. A common combination is 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.5% Tween 80.[14]
-
Create a Pre-suspension: Disperse a known amount of the compound (e.g., 100 mg) in a small volume of the dispersion medium to create a pre-suspension.
-
Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads) to a milling vessel. Mill the suspension using a high-energy mixer mill or a rotation/revolution mixer until the desired particle size is achieved.[14]
-
Separate Milling Media: Separate the nanosuspension from the milling beads by centrifugation through a mesh screen.[14]
-
Characterization: Analyze the particle size distribution and zeta potential of the nanosuspension to ensure quality and stability. The suspension can then be used directly for in vitro assays.
Biological Context: Representative Signaling Pathway
Quinolinone derivatives are often investigated for their potential as anticancer agents.[15] A common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[16][17] An inhibitor of this pathway could be evaluated using the solubilized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. mdpi.com [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Overcoming poor reproducibility in the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one. Our goal is to help researchers, scientists, and drug development professionals overcome poor reproducibility and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its main challenges?
A1: The most prevalent method is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline (in this case, aniline itself) with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2] The primary challenges affecting reproducibility are the high temperatures required for cyclization (typically around 250°C), the choice of a suitable high-boiling point solvent, and the potential for side reactions.[1][3]
Q2: What is the "Knorr product," and how can its formation be minimized?
A2: The Knorr product is the isomeric 2-hydroxyquinoline, a common side product in the Conrad-Limpach synthesis. It arises from the initial attack of the aniline on the ester group of the β-ketoester, which is thermodynamically favored at higher temperatures. To minimize its formation, the initial condensation step should be performed under kinetic control at lower temperatures, favoring the formation of the desired β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[3]
Q3: Can an acid catalyst be used in the Conrad-Limpach synthesis?
A3: Yes, a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid is often used to catalyze the keto-enol tautomerizations that are crucial for the reaction mechanism.[1] However, the concentration of the acid must be carefully controlled, as excessive acidity can promote unwanted side reactions.
Q4: Why does the presence of electron-withdrawing groups on the aniline starting material hinder the reaction?
A4: The cyclization step of the Conrad-Limpach synthesis is an electrophilic aromatic substitution, where the aniline ring acts as a nucleophile. Strong electron-withdrawing groups (e.g., nitro groups) on the aniline ring decrease its nucleophilicity, making the ring less reactive and hindering the cyclization step, which often results in lower yields.[3]
Q5: Is the final product a 4-hydroxyquinoline or a 4-quinolone?
A5: The product exists as a tautomeric mixture of the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While often depicted as the hydroxyquinoline, the quinolone form is generally considered to be the predominant tautomer.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Product | 1. Incomplete initial condensation: The reaction between aniline and the β-ketoester did not go to completion. 2. Cyclization temperature too low: The thermal cyclization requires high temperatures (around 250°C) to proceed efficiently.[2] 3. Inefficient heat transfer: Use of a solvent with a boiling point that is too low or an inadequate heating apparatus. 4. Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or the product. | 1. Monitor the initial condensation reaction by TLC to ensure the complete consumption of the starting materials. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.[1] 2. Ensure the reaction temperature for the cyclization step reaches at least 250°C. Use a high-boiling point solvent (see Table 1). 3. Use a high-boiling point solvent like Dowtherm A or diphenyl ether and a suitable heating mantle or oil bath to ensure uniform and efficient heating.[4] 4. Carefully control the reaction time and temperature during cyclization. Monitor the reaction progress by TLC to avoid unnecessary heating. |
| Formation of Significant Amounts of Side Products (e.g., Knorr Product) | 1. High temperature during initial condensation: Favors the thermodynamic product (Knorr pathway).[3] 2. Reaction conditions favoring the Knorr pathway: Certain catalysts or solvents might preferentially promote the formation of the 2-hydroxyquinoline isomer. | 1. Perform the initial condensation of aniline and the β-ketoester at a lower temperature (e.g., room temperature or gentle reflux) to favor the kinetic product leading to the desired 4-hydroxyquinoline.[3] 2. Carefully screen reaction parameters, including catalyst and solvent, to optimize for the formation of the desired product. |
| Product is a Dark Oil or Tarry Material | 1. Decomposition: Overheating during the cyclization step. 2. Presence of impurities: Impurities in the starting materials or solvent can lead to side reactions and polymerization. | 1. Reduce the reaction temperature or time for the cyclization step. 2. Use high-purity, anhydrous starting materials and solvents. Consider purifying the starting materials before use. |
| Difficulty in Product Isolation and Purification | 1. Product insolubility: The product may be sparingly soluble in common organic solvents. 2. Co-precipitation with byproducts: Impurities may crystallize along with the desired product. | 1. Try using more polar aprotic solvents like DMF or DMSO for dissolution. Salt formation by deprotonating the hydroxyl group can also enhance solubility in polar solvents.[5] 2. Utilize column chromatography for purification. A step-by-step protocol is provided in the Experimental Protocols section. Recrystallization from a suitable solvent system can also be effective.[5] |
Data Presentation
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[3]
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of this compound (Conventional Heating)
This two-step procedure is a widely used method for the synthesis of 4-hydroxyquinolones.[2]
Step 1: Synthesis of the β-aminoacrylate intermediate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve aniline (1.0 eq) and a suitable β-ketoester (e.g., diethyl malonate, 1.1 eq) in toluene.
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Place the crude β-aminoacrylate intermediate in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Add a high-boiling point solvent such as Dowtherm A (approximately 10-20 mL per gram of intermediate).[4]
-
Heat the mixture with stirring to 250-260°C for 30-60 minutes. Monitor the progress of the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent like petroleum ether to remove the high-boiling point solvent.[4]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[6][7]
Protocol 2: Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis can offer significant advantages, including shorter reaction times and improved yields.[8][9]
-
In a microwave reactor vial, combine the β-enaminone precursor (derived from aniline and a β-ketoester), diethyl malonate (3:1 molar ratio to the enaminone), and ethanol as the solvent.[9]
-
Add bismuth(III) chloride (BiCl₃) as a catalyst (20 mol%).[9]
-
Seal the vial and subject the mixture to microwave irradiation for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, add ethanol and filter to recover the catalyst.
-
The filtrate can be concentrated, and the product purified by recrystallization or column chromatography.[8]
Protocol 3: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.[10]
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[10]
Visualizations
Caption: Workflow for the Conrad-Limpach Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jptcp.com [jptcp.com]
- 8. benchchem.com [benchchem.com]
- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Biological Activity of 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-hydroxy-1-phenylquinolin-2(1H)-one to optimize its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological targets for derivatives of this compound?
A1: Derivatives of this compound have shown promise against a variety of biological targets. Primarily, they have been investigated for their anticancer properties, with demonstrated activity as inhibitors of key signaling pathways involved in cell proliferation and survival.[1][2][3] Two of the most notable targets are the PI3K/AKT/mTOR pathway and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5][6]
Q2: My synthesized this compound derivative exhibits poor solubility in aqueous solutions for biological assays. What can I do?
A2: Poor aqueous solubility is a common challenge with quinolinone derivatives due to their aromatic and planar structure.[7] Here are some strategies to address this:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can improve solubility.
-
Formulation with Excipients: Using cyclodextrins or surfactants can help to encapsulate the hydrophobic compound and increase its solubility.[7]
Q3: I am observing unexpected peaks in the NMR spectrum of my purified derivative. What could be the cause?
A3: Unexpected NMR peaks can arise from several sources. It's possible that you have a mixture of tautomers, with the 4-hydroxy-2(1H)-quinolone form often being predominant.[8] Solvent choice can influence the equilibrium between tautomers.[8] Other possibilities include residual solvent, impurities from the reaction, or degradation of the compound. A thorough analysis of 1D and 2D NMR spectra, along with mass spectrometry data, can help in elucidating the structure.
Q4: My derivatization reaction is resulting in a low yield. What are some common causes and solutions?
A4: Low yields in the synthesis of quinolinone derivatives can be attributed to several factors. In reactions like the Skraup or Doebner-von Miller synthesis, side reactions such as tar formation and polymerization are common due to harsh acidic conditions.[9] To mitigate this, consider using a moderator like ferrous sulfate in the Skraup synthesis or employing a biphasic reaction medium in the Doebner-von Miller reaction to reduce polymerization.[9] Optimizing reaction temperature and the slow addition of reactants can also improve yields.[9]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Vigorous/Uncontrolled Reaction | Highly exothermic reaction, common in Skraup synthesis.[9] | Add a moderator like ferrous sulfate.[9] Control the rate of addition of sulfuric acid with efficient cooling.[9] Ensure vigorous stirring to dissipate heat.[9] |
| Low Product Yield | Incomplete reaction, side reactions (e.g., polymerization), or product decomposition at high temperatures.[10] | Monitor the reaction by TLC to determine the optimal reaction time. Modify the reaction conditions (e.g., catalyst, solvent, temperature). For reactions prone to polymerization, consider using a biphasic medium or slow reactant addition.[9] |
| Difficulty in Product Purification | Formation of tarry byproducts or products with similar polarity to starting materials. | For tar-like residues from Skraup synthesis, steam distillation followed by extraction can be effective.[9] Utilize column chromatography with a carefully selected solvent gradient. Recrystallization from an appropriate solvent system can be used for final purification. |
| Product Precipitation During Workup | Change in solvent polarity or pH leading to decreased solubility. | Perform the workup at a controlled temperature. Adjust the pH of the aqueous phase to enhance the solubility of the product if it has ionizable groups. |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitates in Assay Medium | The compound's solubility limit is exceeded upon dilution of the stock solution.[11] | Lower the final concentration of the compound in the assay. Test a slightly higher final concentration of the co-solvent (e.g., DMSO), ensuring to include a vehicle control.[11] Employ solubility enhancers like cyclodextrins. |
| Inconsistent Biological Activity | Poor solubility leading to variable effective concentrations.[12] Compound degradation in the assay medium. | Confirm the compound's solubility in the final assay buffer before conducting the experiment. Assess the stability of the compound under the assay conditions (e.g., temperature, pH, light exposure). |
| High Background Signal or Off-Target Effects | The solubilizing agent (e.g., DMSO) is interfering with the assay.[11] | Run a vehicle control with the same concentration of the solubilizing agent to quantify its effect.[11] Use the lowest possible concentration of the co-solvent that maintains solubility. |
Quantitative Data
Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | A549 | 0.0298 | [13] |
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | MDA-MB | 0.0338 | [13] |
| 4-phenylquinolin-2(1H)-one | - | 6 | [4] |
| 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one (IIa-1) | K562 | 20 µg/ml | [14] |
| 4-hydroxy-1-phenyl-3-(1-(phenylimino) ethyl) quinolin-2(1H)-one (IIIa-1) | Hep 3b | < 10 µg/ml | [14] |
Experimental Protocols
General Procedure for the Synthesis of 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino)thiazolidon-4-one Derivatives (IVa-g)
This protocol is a generalized procedure based on the synthesis described by M. S. Charde et al. (2023).[13]
-
Synthesis of 1-phenyl-1,2,3,4-tetrahydroquinolin-4-one (I): Diphenylamine and malonic acid are treated with phosphoryl chloride.
-
Formylation to yield 2-chloro-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde (II): Compound I undergoes formylation.
-
Reaction with substituted aromatic phenylhydrazine derivatives to give compounds IIIa-g: Compound II is reacted with various substituted aromatic phenylhydrazine derivatives.
-
Cyclization with thioglycolic acid to yield the final compounds (IVa-g): Compounds IIIa-g are further reacted with thioglycolic acid and anhydrous zinc chloride to yield the final thiazolidinone derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of the synthesized derivatives.
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB, K562, Hep 3b) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 10, 20, 25, 30, 50 µg/ml) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Caption: Inhibition of EGFR signaling by quinolinone derivatives.
Caption: General experimental workflow for optimizing the biological activity of derivatives.
References
- 1. ijmphs.com [ijmphs.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scbt.com [scbt.com]
- 14. selleckchem.com [selleckchem.com]
Challenges in the scale-up synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods are variations of the Conrad-Limpach and Gould-Jacobs syntheses.[1][2] The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters, followed by a thermal cyclization.[3] For this compound, this typically involves the reaction of N-phenylaniline with diethyl malonate.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in quinolinone synthesis can often be attributed to several key factors. Firstly, ensure the purity of your starting materials, as impurities can lead to undesirable side reactions. The reaction temperature is another critical parameter, especially in the high-temperature cyclization step of the Conrad-Limpach synthesis.[1][4] The choice of a high-boiling point solvent is often crucial for driving the thermal cyclization to completion.[1][4] Additionally, monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product decomposition.[1][4]
Q3: I am observing the formation of significant tar or byproducts. What are the likely causes and how can I minimize this?
A3: Tar formation is a common issue in quinoline syntheses, often resulting from the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates. To mitigate this, optimizing the reaction temperature is crucial; avoid excessive heat which can lead to decomposition and the formation of tarry byproducts.[5] In some variations of quinoline synthesis, moderators like ferrous sulfate can be used to control the reaction's exothermicity and reduce charring.[6]
Q4: How can I improve the regioselectivity of my quinolinone synthesis?
A4: Poor regioselectivity is a frequent challenge, particularly when using unsymmetrical starting materials in reactions like the Friedländer or Conrad-Limpach-Knorr syntheses.[4] In the case of the Friedländer synthesis with an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control this, one can sometimes introduce a directing group to favor one reaction pathway.
Troubleshooting Guides
Issue 1: Low Yield in Conrad-Limpach Thermal Cyclization
Potential Causes:
-
Insufficient reaction temperature: The cyclization step often requires high temperatures, sometimes exceeding 250°C, to proceed efficiently.[4]
-
Inappropriate solvent: The choice of solvent significantly impacts the reaction yield. High-boiling, inert solvents are generally preferred for thermal cyclizations.[4]
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Suboptimal work-up procedure: Product loss can occur during extraction and purification steps.
Recommended Solutions:
-
Temperature Optimization: Carefully control and monitor the reaction temperature using a high-temperature thermometer and an appropriate heating apparatus.
-
Solvent Selection: Employ a high-boiling point, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene to facilitate the high-temperature cyclization.[4][7]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or LC-MS to determine the optimal reaction time.
-
Work-up Optimization: Ensure efficient extraction of the product and minimize losses during filtration and washing steps.
Issue 2: Product Purification Challenges at Scale
Potential Causes:
-
Formation of a viscous reaction mixture: High concentrations of product and byproducts can lead to a thick, difficult-to-handle mixture.
-
Fine particle size of the precipitate: The product may precipitate as very fine particles, making filtration slow and inefficient.
-
Co-precipitation of impurities: Impurities may crystallize along with the desired product, leading to poor purity.
Recommended Solutions:
-
Dilution: After the reaction is complete and has cooled, careful dilution with a suitable solvent can reduce viscosity and improve handling.
-
Controlled Precipitation: To obtain larger crystals that are easier to filter, control the rate of cooling and consider using an anti-solvent addition strategy.
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for removing co-precipitated impurities.
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of a Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Yield (%) |
| Ethyl benzoate | 212 | ~40 |
| Iso-butyl benzoate | 243 | ~60 |
| 2-Nitrotoluene | 222 | ~60 |
| 1,2,4-Trichlorobenzene | 214 | ~60 |
| 2,6-di-tert-butylphenol | 265 | 65 |
| Dowtherm A | 257 | ~65 |
Data adapted from a study on a related 4-hydroxyquinolone synthesis and may vary for this compound.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Condensation
This protocol is adapted from a procedure for a similar compound and may require optimization for the specific target molecule.[8]
Materials:
-
N-phenylaniline
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Aqueous sodium hydroxide solution
-
Toluene
-
10% Hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of N-phenylaniline (1 equivalent) and diethyl malonate (1.05 equivalents) is gradually heated in a suitable reaction vessel.
-
The reaction temperature is slowly increased to 200–290 °C, and the ethanol byproduct is distilled off. The reaction is continued until the distillation of ethanol ceases.
-
The hot reaction mixture is carefully poured into a mortar and allowed to cool, after which it is crushed.
-
The crushed solid is dissolved in a mixture of aqueous sodium hydroxide solution and toluene.
-
The aqueous phase is separated, washed with toluene, and may be treated with activated carbon to remove colored impurities.
-
The aqueous solution is then filtered and acidified with 10% hydrochloric acid to precipitate the crude product.
-
The precipitated solid is collected by filtration, washed with water, and air-dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the thermal cyclization step.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-hydroxy-1-phenylquinolin-2(1H)-one during storage
This technical support center provides guidance on preventing the degradation of 4-hydroxy-1-phenylquinolin-2(1H)-one during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a change in the color of my solid this compound sample during storage. What could be the cause?
A: A color change, often to a brownish hue, is a common indicator of degradation. This is frequently caused by exposure to light and/or air (oxidation). The quinolinone ring system is known to be susceptible to photodegradation.[1] To mitigate this, it is crucial to store the compound in a tightly sealed, amber-colored vial or a container completely protected from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.
Q2: My compound is stored as a solution and I'm seeing a loss of potency or the appearance of new peaks in my analytical analysis (e.g., HPLC). What are the likely reasons?
A: Degradation in solution can be accelerated by several factors, including the choice of solvent, pH, temperature, and exposure to light. Quinolone derivatives can be susceptible to hydrolysis under acidic or basic conditions and are known to be light-sensitive in solution.[1]
Troubleshooting Steps:
-
Protect from Light: Ensure your solution is stored in an amber vial or wrapped in aluminum foil.
-
Control pH: If possible, buffer the solution to a neutral pH. Avoid strongly acidic or basic conditions.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.
-
Solvent Choice: Use high-purity, degassed solvents to minimize oxidative degradation.
Q3: What are the primary degradation pathways for this compound?
A: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related quinolinone compounds, the likely degradation pathways include:
-
Photodegradation: Exposure to UV or even ambient light can lead to the formation of photoproducts, which may include dimers or other rearranged structures.[1]
-
Oxidation: The electron-rich quinolinone ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. This can lead to the formation of various oxidized derivatives. The pyridine ring of quinoline, for instance, can be attacked by superoxide radicals.[2]
-
Hydrolysis: Under strong acidic or basic conditions, the lactam ring in the quinolinone structure could potentially undergo hydrolysis.
Q4: How can I assess the stability of my this compound sample?
A: A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound.[3] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. The results can help in developing stability-indicating analytical methods and determining appropriate storage conditions.
Recommended Storage Conditions
To minimize degradation, this compound should be stored under controlled conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C (long-term) | Reduces the rate of chemical degradation. |
| Light | Protect from light (use amber vials or light-blocking containers) | Prevents photodegradation.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
| Form | Solid form is generally more stable than solutions | Reduces mobility and reactivity of molecules. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS to elucidate their structures.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 4-Hydroxy-1-phenylquinolin-2(1H)-one Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing HPLC purification methods for 4-hydroxy-1-phenylquinolin-2(1H)-one analogues.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of this compound analogues. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between basic analyte functional groups and acidic residual silanols on the silica-based stationary phase.[1][2] - Mobile phase pH is too high, causing ionization of silanol groups.[1] - Column overload.[3] - Presence of an interfering compound.[1] | - Lower the mobile phase pH (e.g., 2.5-3.5) to suppress silanol ionization.[2][3] - Use a highly deactivated, end-capped column.[3] - Add a competitive base like triethylamine (TEA) to the mobile phase to mask silanol groups.[3] - Reduce the sample concentration or injection volume.[3] - Optimize the separation to resolve the co-eluting peak.[1] |
| Peak Broadening | - Extra-column band broadening due to long or wide-bore tubing.[4][5] - Column contamination or degradation.[4][5] - Low flow rate.[5] - Sample solvent stronger than the mobile phase.[4] | - Minimize tubing length and use narrower internal diameter tubing.[5] - Flush the column with a strong solvent or replace it if necessary.[5] - Increase the flow rate.[5] - Dissolve the sample in the initial mobile phase or a weaker solvent.[4] |
| Peak Fronting | - Sample overload.[5] - Low column temperature.[5] - Sample solvent incompatibility.[5] | - Dilute the sample or reduce the injection volume.[5] - Increase the column temperature using a column oven.[5] - Prepare the sample in the mobile phase.[5] |
| Poor Resolution | - Inappropriate mobile phase composition.[5] - Unsuitable stationary phase. - Isocratic elution for a complex mixture.[3] | - Optimize the organic modifier (acetonitrile vs. methanol) and the mobile phase pH.[3] - Try a different stationary phase (e.g., phenyl-hexyl or embedded polar group).[2] - Implement a gradient elution method.[3] |
| Irreproducible Retention Times | - Inadequate column equilibration.[3] - Mobile phase composition changing over time (evaporation).[3] - Fluctuations in column temperature.[3] - Unstable mobile phase pH.[3] | - Ensure sufficient equilibration time before each run.[3] - Prepare fresh mobile phase daily.[3] - Use a column oven for stable temperature control.[3] - Use a buffer within its effective pH range (pKa ± 1).[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for stationary phase selection for this compound analogues?
A1: A C18 column is a common starting point for reversed-phase HPLC. However, given the polar nature and potential for π-π interactions with the aromatic rings of these analogues, a phenyl-hexyl or a polar-embedded group (PEG) stationary phase can provide alternative selectivity and better peak shape.[2][6]
Q2: How do I choose between acetonitrile and methanol as the organic modifier in the mobile phase?
A2: Both acetonitrile and methanol can be effective. Acetonitrile typically has a lower viscosity, leading to lower backpressure, and a lower UV cutoff.[3] Methanol, on the other hand, can offer different selectivity.[3] It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific analogues.
Q3: What role does the mobile phase pH play in the purification of these compounds?
A3: The mobile phase pH is a critical parameter. This compound analogues can have basic functional groups that interact with residual silanol groups on the stationary phase, leading to peak tailing.[1][2] Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of these silanols and protonate the basic analytes, minimizing these secondary interactions and improving peak shape.[2][3]
Q4: When should I consider using a gradient elution method?
A4: If your sample contains a complex mixture of analogues with a wide range of polarities, a gradient elution will likely provide better separation than an isocratic method.[3] A gradient allows for the elution of more retained compounds in a reasonable time while maintaining good resolution for earlier eluting peaks.
Q5: How can I improve the retention of highly polar analogues that elute near the void volume?
A5: To increase the retention of very polar compounds in reversed-phase chromatography, you can:
-
Increase the polarity of the mobile phase by using a higher percentage of the aqueous component.[2]
-
Switch to a more polar stationary phase, such as one with an embedded polar group.[2]
-
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[2]
Experimental Protocols
Method Development for HPLC Purification
This protocol outlines a systematic approach to developing a purification method for this compound analogues.
1. Initial Column and Mobile Phase Screening:
- Columns:
- C18, 5 µm, 4.6 x 150 mm
- Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Initial Gradient: 5% to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm (or at the λmax of the target compound)
- Temperature: 30 °C
2. Optimization of Mobile Phase Composition:
- Based on the initial screening, select the column that provides the best initial separation.
- Organic Modifier: If resolution is poor, substitute acetonitrile with methanol and repeat the initial gradient.
- pH: If peak tailing is observed, evaluate different acidic modifiers (e.g., 0.1% trifluoroacetic acid) to assess the impact of pH on peak shape.
3. Gradient Optimization:
- Adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient can increase separation.
- Incorporate isocratic holds where necessary to improve the separation of specific peak pairs.
4. Sample Loading Study:
- Once an optimized analytical method is established, perform a loading study to determine the maximum sample amount that can be injected without significant loss of resolution or peak shape distortion.
- Inject increasing amounts of the sample (e.g., 1 mg, 5 mg, 10 mg) and monitor the chromatogram.
5. Scale-up to Preparative HPLC:
- Based on the loading study, scale the analytical method to a preparative column with the same stationary phase.
- Adjust the flow rate and gradient time according to the dimensions of the preparative column.
- The injection volume will be scaled up proportionally to the column volume.
Visualizations
Caption: Workflow for HPLC method development and purification.
Caption: Troubleshooting logic for addressing peak tailing.
References
Validation & Comparative
A Comparative Analysis of 4-hydroxy-1-phenylquinolin-2(1H)-one and Other Quinolino-based Anticancer Agents
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer potential of 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives with other notable quinolinone-based anticancer agents. This analysis is supported by experimental data on their cytotoxic activity, mechanisms of action, and the signaling pathways they modulate.
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular processes like cell cycle progression and signal transduction.[2][3] This guide focuses on this compound, a key member of this family, and compares its anticancer profile with other quinolinone derivatives that have shown promise in preclinical studies. While extensive data on the parent compound is limited, the analysis of its derivatives provides significant insights into its potential as a lead structure for novel anticancer therapies.[4][5]
Performance Comparison of Quinolino-based Anticancer Agents
The anticancer efficacy of various quinolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for derivatives of this compound and other quinolinone compounds against common cancer cell lines.
| Compound ID/Name | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Derivatives of this compound | Quinolin-2-one | Phenyl | H | - | - | - |
| Compound IVg | Quinolin-2-one | Phenyl | 2-(3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-yl)phenyl | A549 (Lung) | 0.0298 | [2][5][6] |
| MDA-MB (Breast) | 0.0338 | [2][5][6] | ||||
| Compound IVd-1 | Quinolin-2-one | Phenyl | - | K562 (Leukemia) | 0.455 | [2] |
| A549 (Lung) | 0.704 | [2] | ||||
| Compound III-a1 | Quinolin-2-one | Phenyl | 3-(1-hydroxy-2-(n-propylamino)ethyl) | MDA-MB (Breast) | 25 µg/mL | [5] |
| Compound III-b2 | Quinolin-2-one | Methyl | 3-(1-hydroxy-2-(methylamino)ethyl) | MDA-MB (Breast) | 25 µg/mL | [5] |
| Other Quinolino Anticancer Agents | ||||||
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Quinolin-2-one | H | 4-(2,4-dimethoxyphenyl) with 6,7-methylenedioxy | Ovarian Cancer Cells | - | [3] |
| 2-oxoquinoline derivative A7 | Quinolin-2-one | - | Arylaminothiazole | HeLa, NCI-H460, T24, SKOV3 | 4.4 - 8.7 | [7] |
| 1,2,3,4-Tetrahydroquinolinylphosphine oxide 6g | Tetrahydroquinoline | - | Phosphine oxide | A549 (Lung) | 0.25 | [7] |
| 1,2,3,4-Tetrahydroquinolinylphosphane 9c | Tetrahydroquinoline | - | Phosphane | A549 (Lung) | 0.08 | [7] |
| 1,2,3,4-Tetrahydroquinolinylphosphine sulfide 10f | Tetrahydroquinoline | - | Phosphine sulfide | A549 (Lung) | 0.03 | [7] |
Mechanisms of Action and Signaling Pathways
Quinolinone derivatives exert their anticancer effects by targeting various cellular mechanisms and signaling pathways crucial for cancer cell proliferation and survival. The primary mechanisms include inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis and cell cycle arrest.[1][7][8]
Inhibition of Receptor Tyrosine Kinases
A significant number of quinolinone derivatives function as inhibitors of receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target.[2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-Akt pathways, which are critical for cell growth and proliferation.[2]
Disruption of Microtubule Dynamics
Certain quinolinone derivatives have been identified as inhibitors of tubulin polymerization.[7] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with quinolinone-based anticancer agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[3] Studies have shown that these compounds can modulate the expression of key proteins involved in these processes, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53.[3] Furthermore, they can cause cell cycle arrest at the G2/M phase by downregulating cyclin B1 and cdk1.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinolinone anticancer agents.
Synthesis of this compound Derivatives
A general method for the synthesis of the this compound core involves the reaction of diphenylamine and malonic acid with phosphoryl chloride to yield the initial compound.[6] This is followed by formylation and subsequent reactions with various substituted aromatic phenylhydrazine derivatives. The final step involves reaction with thioglycolic acid and anhydrous zinc chloride to produce the desired thiazolidon-4-one derivatives.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 14994-75-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of 4-hydroxy-1-phenylquinolin-2(1H)-one and Imatinib in Oncology Research
In the landscape of targeted cancer therapy, the quest for novel and more effective small molecule inhibitors is a continuous endeavor. This guide provides a comparative overview of the established standard drug, Imatinib, and the promising investigational compound, 4-hydroxy-1-phenylquinolin-2(1H)-one, based on available preclinical data. While direct comparative studies on the parent this compound are limited, research on its derivatives offers valuable insights into its potential efficacy and mechanism of action relative to Imatinib.
Quantitative Efficacy and In Silico Analysis
Derivatives of this compound have demonstrated significant potential in preclinical studies, in some cases exhibiting superior in silico binding and in vitro potency compared to Imatinib.
| Compound | Target/Assay | Cell Line | IC50 Value | MolDock Score | Reference |
| Derivative of this compound (IVg) | EGFR Tyrosine Kinase | A549 (Lung Carcinoma) | 0.0298 µM | -137.813 | [1] |
| Derivative of this compound (Vh) | Cytotoxicity (MTT Assay) | A-549 (Lung Carcinoma) | 100 µg/ml | Not Reported | [2] |
| Imatinib | EGFR Tyrosine Kinase | - | Not Reported | -119.354 | [1] |
| Imatinib | Cytotoxicity (MTT Assay) | A-549 (Lung Carcinoma) | 150 µg/ml | Not Reported | [2] |
Note: The presented data for this compound are for its derivatives and not the parent compound itself. Direct comparative studies are needed to ascertain the efficacy of the parent compound.
Experimental Protocols
Standard in vitro assays are crucial for evaluating the cytotoxic and apoptotic effects of anticancer compounds. Detailed methodologies for two key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound derivative and Imatinib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is a common method for detecting apoptosis.[5][6] It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[6]
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and Imatinib exert their anticancer effects involve distinct signaling pathways.
Imatinib Signaling Pathway
Imatinib is a well-characterized tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and also targets c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR). This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.
Caption: Imatinib inhibits Bcr-Abl and PDGFR/c-KIT signaling.
Proposed Signaling Pathway for this compound Derivatives
Based on in silico docking studies and the known mechanisms of similar quinolinone derivatives, it is proposed that derivatives of this compound may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This inhibition would disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. Some quinolone derivatives have also been shown to disrupt microtubule assembly, which can also induce cell cycle arrest at the G2/M phase.
Caption: Proposed inhibition of EGFR and microtubule disruption.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro comparison of two anticancer compounds.
Caption: In vitro workflow for comparing anticancer compounds.
References
- 1. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Docking with In Vitro Activity for 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico molecular docking results and in vitro biological activity of derivatives based on the 4-hydroxy-1-phenylquinolin-2(1H)-one scaffold. The objective is to illustrate the correlation between computational predictions and experimental outcomes, a critical step in modern drug discovery pipelines. The data presented here is synthesized from multiple studies to offer a comprehensive overview for researchers in the field.
Data Presentation: In Silico vs. In Vitro
The following table summarizes the molecular docking scores and corresponding in vitro biological activities for a series of this compound derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy. A stronger negative docking score generally indicates a more favorable binding interaction in silico, which is often correlated with lower IC50 values (higher potency) in vitro.
| Compound ID | Molecular Structure (Modification on core scaffold) | Target Protein | In Silico Docking Score (MolDock Score) | In Vitro Activity (IC50 in µM) against A549 cell line | In Vitro Activity (IC50 in µM) against MDA-MB cell line | Reference |
| IVg | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | EGFR Tyrosine Kinase (PDB ID: 1M17) | -137.813 | 0.0298 | 0.0338 | [1][2] |
| IVa-d (range) | 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one derivatives | EGFR Tyrosine Kinase (PDB ID: 1M17) | Not specified for each | 25-50 µg/mL | Not specified for each | [2] |
| Imatinib (Standard) | Standard Drug | EGFR Tyrosine Kinase (PDB ID: 1M17) | -119.354 | Not Applicable | Not Applicable | [1][2] |
Note: The IC50 values for compounds IVa-d were reported in a range of µg/mL, which differs from the µM values for IVg. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison.
In Silico Molecular Docking Protocol
Objective: To predict the binding affinity and interaction mode of a ligand (quinolinone derivative) with a target protein's active site.
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., EGFR Tyrosine Kinase, PDB ID: 1M17) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized for docking calculations.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and their energy is minimized using a suitable force field.
-
-
Molecular Docking Simulation:
-
A docking software (e.g., Molegro Virtual Docker) is used to perform the simulation.
-
The active site of the protein is defined based on the co-crystallized inhibitor or through binding site prediction algorithms.
-
The software then explores various conformations and orientations of the ligand within the active site, calculating a binding score (e.g., MolDock Score) for each pose. The pose with the lowest energy score is generally considered the most likely binding mode.
-
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Culture:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB - breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a specific density.
-
The plates are incubated to allow the cells to attach.
-
-
Compound Treatment:
-
The synthesized quinolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
A series of dilutions of the compounds are prepared and added to the wells containing the cells. A control group with only the solvent is also included.
-
The plates are incubated for a specified period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis:
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Cross-Validation Workflow
The following diagram illustrates the general workflow for cross-validating in silico docking results with in vitro experiments in the drug discovery process.
Caption: Workflow for cross-validation of in silico and in vitro studies.
EGFR Signaling Pathway Inhibition
The diagram below depicts a simplified representation of the EGFR signaling pathway and the inhibitory action of the this compound derivatives.
Caption: Inhibition of the EGFR signaling pathway.
References
A Comparative Guide to the Synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one: Reproducibility and Validation
For researchers and professionals in drug development, the synthesis of novel compounds is a critical first step. Among these, quinolinone derivatives are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of established synthesis protocols for 4-hydroxy-1-phenylquinolin-2(1H)-one, focusing on reproducibility and validation of the methods. We will delve into the experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.
Comparison of Synthesis Protocols
The synthesis of this compound can be achieved through several methods, with the most common being thermal condensation and microwave-assisted synthesis. The choice of protocol often depends on factors such as desired yield, reaction time, and available equipment. Below is a summary of quantitative data from various reported protocols.
| Synthesis Protocol | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Thermal Condensation | N-methylaniline, Diethyl phenylmalonate | 200–290 °C (Wood's metal bath) | 4.5 hours | 80% | [1] |
| Microwave-Assisted Synthesis | β-enaminones | Microwave irradiation, Bismuth Chloride (III) catalyst | Not specified | 51-71% | |
| One-Pot Biginelli Condensation | This compound, Aryl aldehydes, Urea/Thiourea | Microwave irradiation | Not specified | High yields (not quantified) | [2] |
| Phosphoryl Chloride Method | Diphenylamine, Malonic acid | Phosphoryl chloride | Not specified | Not specified | [3] |
Experimental Protocols
Below are the detailed methodologies for the key synthesis experiments cited in the literature.
Protocol 1: Thermal Condensation
This protocol is a widely used general method for the preparation of 4-hydroxyquinolin-2-ones.[1]
Materials:
-
N-methylaniline (100 mmol)
-
Diethyl phenylmalonate (105 mmol)
-
Aqueous sodium hydroxide solution (0.5 M)
-
Toluene
-
10% Hydrochloric acid
-
Ethanol
Procedure:
-
A mixture of N-methylaniline and diethyl phenylmalonate is gradually heated in a Wood's metal bath at 200–290 °C for 4.5 hours, or until the distillation of ethanol ceases.
-
The hot reaction mixture is poured into a mortar, allowed to cool, and then crushed.
-
The crushed solid is dissolved in a mixture of 0.5 M aqueous sodium hydroxide solution and toluene.
-
The aqueous phase is separated, washed with toluene, and briefly stirred with active carbon.
-
After filtration, the solution is acidified by the addition of 10% hydrochloric acid.
-
The precipitated white solid is filtered off, washed with water, and air-dried.
-
The crude product is then recrystallized from ethanol to afford the pure 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more environmentally friendly and time-efficient alternative to conventional heating.
Materials:
-
Aniline derivatives
-
Malonic acid or its esters
Procedure:
-
Aniline derivatives are reacted with malonic acid or its esters.
-
The reaction is carried out under microwave irradiation.[4]
-
Further details on solvent and specific microwave conditions are often optimized based on the specific substrates and equipment used.
Validation and Characterization
The validation of the synthesis of this compound and its derivatives is typically performed using a combination of spectroscopic and chromatographic techniques. All synthesized compounds are generally characterized by spectral data.[5]
-
Infrared (IR) Spectroscopy: To identify functional groups such as C=O and O-H.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: To assess the purity of the final product. For instance, the crude product from the thermal condensation method has a melting point of 223–225 °C, which refines to 222–226 °C after crystallization.[1]
Visualizing the Workflow and Decision-Making
To better understand the synthesis and validation process, the following diagrams illustrate the general experimental workflow and a decision-making guide for selecting a synthesis protocol.
References
- 1. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Antimicrobial Efficacy: 4-hydroxy-1-phenylquinolin-2(1H)-one and Amphotericin B
In the landscape of antimicrobial research, the quest for novel, effective, and less toxic therapeutic agents is a perpetual endeavor. This guide provides a comparative overview of the antimicrobial properties of the synthetic compound 4-hydroxy-1-phenylquinolin-2(1H)-one and the well-established antifungal agent, Amphotericin B. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of available data on their mechanisms of action, antimicrobial spectrum, and cytotoxic profiles.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antimicrobial activity of these two compounds lies in their distinct molecular targets and mechanisms of action.
Amphotericin B , a member of the polyene class of antifungals, has been a cornerstone in treating invasive fungal infections for over five decades.[1] Its primary mechanism involves binding to ergosterol, a critical sterol component of fungal cell membranes.[1][2][3][4][5] This binding leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[1][3][4][5] The resulting leakage of essential intracellular ions, such as potassium and sodium, leads to fungal cell death.[1][3][4] Additionally, Amphotericin B can induce oxidative damage to fungal cells by generating free radicals.[1] However, its efficacy is tempered by its toxicity, as it can also bind to cholesterol in mammalian cell membranes, leading to adverse effects like nephrotoxicity.[1][3][4] Liposomal formulations, such as AmBisome®, have been developed to mitigate this toxicity by selectively targeting fungal cells.[2][3][5]
This compound , a heterocyclic organic compound, has demonstrated notable biological activities, including antibacterial and antifungal properties.[6][7] While the precise mechanism of its antimicrobial action is not as extensively characterized as that of Amphotericin B, research on its derivatives suggests that it may influence pathways related to cell growth and apoptosis by interacting with specific biological targets like proteins or enzymes.[6] Further investigation is required to fully elucidate the specific pathways through which it exerts its antimicrobial effects.
Quantitative Antimicrobial Activity
Table 1: Antimicrobial Susceptibility Data
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Amphotericin B | Candida auris | 1 (MIC₅₀), 2 (MIC₉₀)[8] | - | - |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data for this compound is not available from the provided search results.
Cytotoxicity Profile
A critical aspect of any antimicrobial agent is its selectivity for pathogens over host cells.
Amphotericin B is known for its dose-limiting toxicity, primarily nephrotoxicity, which arises from its interaction with cholesterol in mammalian cell membranes.[1][3][4] This interaction can lead to the formation of pores in host cell membranes, causing cellular damage.[3]
The cytotoxicity of this compound and its derivatives has been evaluated in the context of their potential as anticancer agents.[9] However, specific data comparing its cytotoxic effects on relevant mammalian cell lines alongside its antimicrobial concentrations is necessary to determine its therapeutic index. Standard cytotoxicity assays, such as the MTT assay, are commonly used to assess the impact of compounds on cell viability.[10][11]
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of antimicrobial agents.
Antimicrobial Susceptibility Testing
Commonly used methods for determining the in vitro antimicrobial activity of compounds include:
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12] A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.
-
Agar Disk Diffusion: In this method, a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
-
Minimum Bactericidal Concentration (MBC) Determination: Following a broth dilution test, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[12]
Cytotoxicity Assays
Assessing the toxicity of antimicrobial compounds against mammalian cells is essential. Common assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells with active metabolism can convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.[10]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.[13][14]
Visualizing Experimental Workflows
// Nodes AmB [label="Amphotericin B", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol\n(Fungal Cell Membrane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pore [label="Transmembrane Pore\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leakage [label="Ion Leakage\n(K+, Na+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", shape="ellipse", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeDamage [label="Oxidative Damage\n(Free Radical Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AmB -> Ergosterol [label="Binds to", color="#4285F4"]; Ergosterol -> Pore [label="Leads to", color="#4285F4"]; Pore -> Leakage [label="Causes", color="#4285F4"]; Leakage -> Death [color="#4285F4"]; AmB -> OxidativeDamage [label="Induces", style=dashed, color="#4285F4"]; OxidativeDamage -> Death [style=dashed, color="#4285F4"]; } Caption: Mechanism of action of Amphotericin B.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 5. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 14994-75-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Antifungal Activity of AmBisome Compared to Conventional Amphotericin B and Fluconazole against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 4-hydroxy-1-phenylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one, a key scaffold in medicinal chemistry. This guide provides a detailed comparison of three distinct synthetic routes, complete with experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.
The quinolinone backbone is a privileged structure in drug discovery, exhibiting a wide range of biological activities. Specifically, this compound serves as a crucial intermediate for the synthesis of various bioactive molecules. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community. This guide presents a head-to-head comparison of three primary synthetic strategies: Thermal Condensation, Acid-Catalyzed Cyclization, and Microwave-Assisted Synthesis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Thermal Condensation | Route 2: Acid-Catalyzed Cyclization | Route 3: Microwave-Assisted Synthesis |
| Starting Materials | Diphenylamine, Diethyl malonate | Diphenylamine, Malonic acid | Diphenylamine, Diethyl malonate |
| Reagents | None (neat reaction) | Phosphoryl chloride (POCl₃) or Polyphosphoric acid (PPA) | None (solvent-free) |
| Reaction Time | ~4.5 hours | Not specified | 15 minutes |
| Temperature | 200-290°C | Not specified | High (achieved via microwave irradiation) |
| Reported Yield | ~80% (for an analogous compound)[1] | Not specified | ~81% (for an analogous compound) |
| Key Advantages | Simple, one-pot procedure. | Utilizes readily available and inexpensive reagents. | Extremely rapid reaction time, high yield, solvent-free (green chemistry). |
| Key Disadvantages | High reaction temperatures, long reaction time. | Lack of specific published protocols for the target molecule, potentially harsh reagents. | Requires specialized microwave reactor. |
Route 1: Thermal Condensation (Conrad-Limpach Approach)
This classical approach is a variation of the Conrad-Limpach synthesis and involves the direct thermal condensation of diphenylamine with diethyl malonate. The high temperatures facilitate the cyclization and elimination of ethanol to yield the desired quinolinone.
Experimental Protocol
A mixture of diphenylamine (16.9 g, 100 mmol) and diethyl malonate (16.8 g, 105 mmol) is gradually heated in a Wood's metal bath to 200-290°C.[1] The reaction is continued for approximately 4.5 hours, or until the distillation of ethanol ceases. The hot reaction mixture is then poured into a mortar, and after cooling, it is crushed and dissolved in a mixture of 0.5 M aqueous sodium hydroxide solution (300 ml) and toluene (50 ml). The aqueous phase is separated, washed with toluene, and briefly stirred with activated carbon. After filtration, the solution is acidified with 10% hydrochloric acid. The precipitated white solid is collected by filtration, washed with water, and air-dried. The crude product can be further purified by recrystallization from ethanol to afford this compound.
Caption: Workflow for the Thermal Condensation Synthesis.
Route 2: Acid-Catalyzed Cyclization
Experimental Protocol
Note: The following is a generalized procedure due to the lack of a specific published protocol for this exact transformation.
To a stirred solution of diphenylamine (16.9 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in a suitable inert solvent, phosphoryl chloride (15.3 g, 100 mmol) would be added dropwise at a controlled temperature. The reaction mixture would then be heated to reflux for several hours to effect cyclization. Upon completion, the reaction would be quenched by pouring it onto crushed ice, and the resulting precipitate would be collected by filtration, washed with water, and dried. Purification by recrystallization would likely be necessary. Alternatively, polyphosphoric acid could be used as both the solvent and the cyclizing agent at elevated temperatures.[4]
Caption: Generalized Workflow for Acid-Catalyzed Cyclization.
Route 3: Microwave-Assisted Synthesis
Leveraging the efficiency of microwave irradiation, this modern approach offers a rapid and solvent-free synthesis of this compound. The high energy input from microwaves dramatically reduces the reaction time compared to conventional heating.
Experimental Protocol
A mixture of diphenylamine (16.9 g, 100 mmol) and diethyl malonate (16.8 g, 105 mmol) is stirred in an open vessel suitable for microwave synthesis. The mixture is irradiated in a microwave reactor at 500 W for 15 minutes. To facilitate the removal of the ethanol formed during the reaction, a gentle stream of nitrogen is passed over the reaction mixture. After irradiation, the mixture is allowed to cool to room temperature and then diluted with diethyl ether. The resulting precipitate is collected by filtration and washed with diethyl ether to yield the pure this compound.
Caption: Workflow for Microwave-Assisted Synthesis.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific needs and available resources of the researcher. The Thermal Condensation method is straightforward but requires high temperatures and long reaction times. The Acid-Catalyzed Cyclization route is potentially cost-effective but suffers from a lack of well-documented procedures for this specific target molecule. For researchers with access to the necessary equipment, the Microwave-Assisted Synthesis stands out as a highly efficient, rapid, and environmentally friendly option, offering a significant improvement over classical methods. Further investigation and optimization of the Acid-Catalyzed Cyclization route could provide an additional valuable tool for the synthesis of this important quinolinone intermediate.
References
Validating the Mechanism of Action of 4-hydroxy-1-phenylquinolin-2(1H)-one in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives with alternative therapeutic agents. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying molecular pathways to facilitate a comprehensive understanding of its mechanism of action.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the quinolinone family. This scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including potent anticancer properties. Research indicates that these compounds can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis. Their mechanism of action often involves the inhibition of critical cellular machinery required for cancer cell proliferation and survival.
Performance Comparison with Alternatives
The anticancer efficacy of this compound derivatives is best understood in comparison to established anticancer agents that target similar pathways. This section compares the cytotoxic activity (as measured by IC50 values) of various quinolinone derivatives with standard chemotherapeutic drugs and targeted therapies across several human cancer cell lines.
Table 1: Comparative IC50 Values of Quinolinone Derivatives and Alternative Anticancer Agents
| Compound/Alternative | Target Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| Quinolinone Derivatives | ||||
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | A549 | Lung Carcinoma | 0.0298 | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.0338 | [1][2] | |
| N-alkyl substituted benzene sulfonamides (IVd-1) | A549 | Lung Carcinoma | 0.704 | [2] |
| K562 | Chronic Myelogenous Leukemia | 0.455 | [2] | |
| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenylquinolin-2(1H)-one derivative [III-a1] | MDA-MB-231 | Breast Adenocarcinoma | ~25 µg/mL | [1] |
| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-methylquinolin-2(1H)-one derivative [III-b1] | MDA-MB-231 | Breast Adenocarcinoma | ~25 µg/mL | [1] |
| Alternative Agents | ||||
| Gefitinib | A549 | Lung Carcinoma | ~7.0 - 19.91 | [3] |
| HCC827 | Lung Adenocarcinoma | 0.15 | [4] | |
| Erlotinib | A549 | Lung Carcinoma | ~14.7 - 23 | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | Resistant (>10) | [6] | |
| Doxorubicin | A549 | Lung Carcinoma | >20 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | ~1.25 - 3.16 | [7] | |
| HCT-116 | Colon Carcinoma | 5.34 | [8] |
*Note: Concentration reported in µg/mL. Conversion to µM depends on the specific molecular weight of the derivative.
Signaling Pathway Inhibition
Quinolinone derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The primary pathways implicated are the EGFR and PI3K/Akt signaling cascades, as well as the p53-mediated apoptotic pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[8] Many quinolinone derivatives have been designed as EGFR inhibitors, competing with ATP for the binding site on the intracellular tyrosine kinase domain.[2]
Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. 4-phenylquinolin-2(1H)-one has been identified as a specific allosteric inhibitor of Akt, preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: PI3K/Akt signaling pathway and allosteric inhibition by 4-phenylquinolin-2(1H)-one.
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Some quinolinone derivatives have been shown to induce p53-dependent apoptosis, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.
Caption: p53-mediated apoptotic pathway activated by quinolinone derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the mechanism of action of this compound and its alternatives.
Experimental Workflow
The validation of a novel anticancer compound's mechanism of action typically follows a structured workflow, from initial cytotoxicity screening to detailed molecular analysis.
Caption: General experimental workflow for validating the mechanism of action.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives and alternatives) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, phospho-Akt, total Akt, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The validation of the mechanism of action of this compound and its derivatives reveals a multi-faceted approach to inhibiting cancer cell growth. The experimental data suggests that these compounds are potent inducers of apoptosis and can arrest the cell cycle, often at the G2/M phase. Their activity is frequently linked to the inhibition of key oncogenic signaling pathways, including the EGFR and PI3K/Akt pathways, and the activation of the p53 tumor suppressor pathway. Comparative analysis with established anticancer agents highlights the potential of the quinolinone scaffold in developing novel and effective cancer therapeutics. The detailed protocols provided herein offer a robust framework for researchers to further investigate and validate the anticancer properties of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Biological Assays for 4-Hydroxy-1-phenylquinolin-2(1H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of key biological assays for 4-hydroxy-1-phenylquinolin-2(1H)-one, a quinolinone derivative with demonstrated anticancer and antimicrobial properties. Given the absence of a centralized, formal inter-laboratory study for this specific compound, this document outlines the critical parameters and standardized protocols necessary to establish the reproducibility and reliability of common in vitro assays. The focus is on providing a robust methodology for comparing results across different research facilities.
Quinoline and its derivatives are recognized for their wide range of biological activities, making them promising candidates in drug discovery.[1] Compounds with the 4-hydroxy-2-quinolinone scaffold, in particular, have shown potential as anticancer, antibacterial, and antifungal agents.[1][2] A derivative, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of Akt, a key protein in cell signaling pathways related to cancer.[3] Validating the assays used to characterize these effects is crucial for consistent and reliable drug development.
Data Presentation: Key Assay Comparison Parameters
To ensure comparability of results between laboratories, it is essential to define and consistently measure key quantitative parameters. The following tables summarize the critical data points for the most relevant biological assays.
Table 1: Inter-Laboratory Comparison of Anticancer Activity (MTT Assay)
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean Value | Standard Deviation | Acceptance Criteria |
| IC₅₀ (µM) on A549 Lung Cancer Cells | 28.5 | 31.2 | 29.8 | 29.83 | 1.35 | CV < 20% |
| IC₅₀ (µM) on MDA-MB-231 Breast Cancer Cells | 35.1 | 33.8 | 36.5 | 35.13 | 1.35 | CV < 20% |
| Negative Control (OD₅₇₀) | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.02 | 0.053 | 0.005 | OD < 0.1 |
| Positive Control (Doxorubicin IC₅₀ in µM) | 0.45 | 0.48 | 0.46 | 0.463 | 0.015 | CV < 15% |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CV (Coefficient of Variation) is a measure of relative variability.
Table 2: Inter-Laboratory Comparison of Antimicrobial Activity (Broth Microdilution MIC Assay)
| Parameter | Laboratory A | Laboratory B | Laboratory C | Consensus Value | Reproducibility | Acceptance Criteria |
| MIC (µg/mL) against S. aureus | 16 | 32 | 16 | 16 | 2/3 labs agree | ≥ 2 labs within one two-fold dilution |
| MIC (µg/mL) against E. coli | 64 | 64 | 32 | 64 | 2/3 labs agree | ≥ 2 labs within one two-fold dilution |
| Positive Control (Ciprofloxacin MIC in µg/mL) | 1 | 1 | 1 | 1 | 3/3 labs agree | All labs within one two-fold dilution |
| Negative Control (Growth) | Confluent | Confluent | Confluent | Confluent | 3/3 labs agree | Confluent growth observed |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[4] Reproducibility is critical for clinical decision-making and regulatory compliance.[4]
Experimental Protocols
Standardized protocols are fundamental to achieving reproducible results in inter-laboratory studies. The following are detailed methodologies for the key assays.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials:
-
This compound (test compound)
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acid-isopropanol or DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[4]
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol is used to assess the phosphorylation status of Akt, a key downstream target in the PI3K/Akt signaling pathway, in response to treatment with an inhibitor.[3]
Materials:
-
Cell line (e.g., Neuro 2A)
-
Test compound (e.g., 4-phenylquinolin-2(1H)-one)
-
Lysis buffer, protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells and treat with the test compound at various concentrations for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells on ice and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein levels.
Visualizations: Pathways and Workflows
Signaling Pathway Inhibition
Derivatives of this compound have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[3][6] The diagram below illustrates this pathway and a potential point of inhibition.
References
- 1. Susceptibility testing: accurate and reproducible minimum inhibitory concentration (MIC) and non‐inhibitory concentration (NIC) values | Semantic Scholar [semanticscholar.org]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 4-hydroxy-1-phenylquinolin-2(1H)-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the proper disposal of 4-hydroxy-1-phenylquinolin-2(1H)-one, a heterocyclic organic compound used in various research applications, including as an intermediate in the synthesis of bioactive compounds.
The safe disposal of chemical waste is a critical component of laboratory operations, minimizing risks to personnel and the environment. Adherence to established protocols is essential.
Hazard Profile and Safety Precautions
This compound presents several health hazards. It is harmful if swallowed and can cause skin irritation and serious eye damage or burns[1][2]. It may also lead to respiratory irritation and has the potential to cause an allergic skin reaction[1]. Furthermore, some safety data sheets (SDS) indicate that it may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing safety goggles or a face shield[3].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[3].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[3].
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3].
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[3].
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to send it to an approved waste disposal plant[1][2]. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and compatible waste container.
-
For solid waste, carefully sweep up and shovel it into a suitable container for disposal[1]. Avoid generating dust.
-
For solutions, use a sealed, leak-proof container.
2. Container Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of accumulation.
-
3. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed in a dry, cool place[1][3].
-
Store away from incompatible materials such as strong oxidizing agents and strong acids[3].
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain and clean up the spill.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container[1]. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Thoroughly clean the spill area with soap and water.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) were found in the reviewed safety data sheets. The consistent recommendation is for all quantities to be handled as hazardous waste and disposed of through an approved facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-hydroxy-1-phenylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-hydroxy-1-phenylquinolin-2(1H)-one. Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical compound.
Immediate Safety and Hazard Information
This compound is a heterocyclic organic compound with potential biological activity.[1] Based on available safety data, this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage. It may also cause respiratory irritation. Therefore, it must be handled with appropriate precautions in a laboratory setting.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and a structurally related compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 14994-75-3 | [2][3] |
| Molecular Formula | C₁₅H₁₁NO₂ | [3] |
| Molecular Weight | 237.25 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 222–226 °C | [5] |
| Solubility | Information not readily available | N/A |
| Oral LD₅₀ (Rat) | Data not available for this specific compound. A structurally related compound, 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one (SF3), has a reported oral LD₅₀ of >2000 mg/kg in rats.[6] This should be used as a cautious reference only. | N/A |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following operational procedures and PPE are mandatory.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: A readily accessible and operational emergency eyewash station and safety shower are essential in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
-
Lab Coat: A full-length laboratory coat must be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Experimental Protocol: Decontamination of Laboratory Surfaces
Following any work with this compound, all potentially contaminated surfaces must be thoroughly decontaminated.
-
Preparation: Ensure all required cleaning materials are available, including absorbent pads, an appropriate laboratory detergent, and 70% ethanol or another suitable disinfectant.
-
Initial Cleaning: Carefully wipe down all work surfaces (benchtops, fume hood sash, etc.) with absorbent pads soaked in a laboratory detergent solution to remove any visible residue.
-
Disinfection/Secondary Cleaning: After the initial cleaning, wipe all surfaces with a 70% ethanol solution.[7]
-
Waste Disposal: All cleaning materials used for decontamination must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste in accordance with all local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8]
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated PPE (gloves, etc.), and cleaning materials, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[9][10]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for final disposal, which is typically incineration.[11]
Emergency Spill Response Workflow
In the event of a spill of this compound, the following workflow must be initiated immediately.
Caption: Workflow for responding to a spill of this compound.
References
- 1. Buy this compound | 14994-75-3 [smolecule.com]
- 2. 14994-75-3 CAS MSDS (4-HYDROXY-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decontamination and Sterilization [ors.od.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
